Technical Documentation Center

3-((3,5-Dimethoxybenzyl)oxy)azetidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-((3,5-Dimethoxybenzyl)oxy)azetidine

Core Science & Biosynthesis

Foundational

A Technical Guide on 3-((3,5-Dimethoxybenzyl)oxy)azetidine: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract The azetidine ring, a four-membered nitrogen heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern drug design.[1][2] Its inherent structural rigidity and sp3-rich character offer s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The azetidine ring, a four-membered nitrogen heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern drug design.[1][2] Its inherent structural rigidity and sp3-rich character offer significant advantages in developing therapeutics with enhanced pharmacokinetic and pharmacodynamic profiles.[3] This guide provides an in-depth technical analysis of a specific derivative, 3-((3,5-Dimethoxybenzyl)oxy)azetidine, as a versatile medicinal chemistry scaffold. We will explore the strategic rationale behind its design, outline robust synthetic methodologies, and examine its application in targeting complex diseases, supported by structure-activity relationship (SAR) data from analogous systems. This document serves as a resource for researchers and drug development professionals seeking to leverage this powerful building block in their discovery programs.

Part 1: The Strategic Value of the Azetidine Scaffold

Azetidines: A Privileged Motif in Drug Design

The azetidine ring is increasingly recognized as a "privileged scaffold" due to its unique combination of physicochemical properties that are highly desirable in drug candidates.[1][2] Unlike more flexible five- and six-membered rings like pyrrolidine and piperidine, the strained four-membered ring imparts significant conformational rigidity.[2] This pre-organizes substituents into well-defined three-dimensional space, which can reduce the entropic penalty upon binding to a biological target, thereby enhancing potency and selectivity.[2]

Key advantages conferred by the azetidine motif include:

  • Improved Physicochemical Properties: Azetidines often enhance aqueous solubility and metabolic stability compared to their larger heterocyclic or acyclic counterparts.[2][3][4] The nitrogen atom is notably more resistant to N-dealkylation, a common metabolic liability.[2]

  • Bioisosteric Replacement: The scaffold serves as an effective bioisostere for other cyclic amines, enabling chemists to fine-tune properties like molecular weight and lipophilicity while maintaining or improving biological activity.[1][2]

  • Access to Novel Chemical Space: The unique bond angles and vectors of the azetidine ring allow for the exploration of novel chemical space, leading to the discovery of compounds with new modes of action.[2]

Deconstructing the 3-((3,5-Dimethoxybenzyl)oxy)azetidine Scaffold

The design of 3-((3,5-Dimethoxybenzyl)oxy)azetidine is a deliberate fusion of three key structural elements, each contributing to its potential as a superior medicinal chemistry building block.

  • The Azetidine Core: Provides the rigid framework, positioning appended functional groups in precise orientations.

  • The 3-Oxy Linkage: Offers a chemically stable and synthetically accessible attachment point. The oxygen atom can also serve as a hydrogen bond acceptor, influencing solubility and target engagement.

  • The 3,5-Dimethoxybenzyl Group: This functionality is critical. The dimethoxy substitution pattern is a well-established pharmacophore found in numerous natural products and synthetic compounds with potent biological activity, such as the tubulin inhibitor Combretastatin A-4.[5] This group can engage in specific hydrophobic and electronic interactions within a target's binding site. Furthermore, the benzyl ether linkage, while generally stable, offers a potential site for metabolic cleavage, opening possibilities for pro-drug strategies.

G cluster_props Component Contributions Scaffold 3-((3,5-Dimethoxybenzyl)oxy)azetidine Azetidine Azetidine Core • Conformational Rigidity • sp3-rich 3D structure • Metabolic Stability Scaffold->Azetidine Linkage 3-Oxy Linkage • Synthetic Handle • H-bond Acceptor • Defined Exit Vector Scaffold->Linkage Pharmacophore 3,5-Dimethoxybenzyl Group • Target Binding Motif (e.g., Tubulin) • Modulates Lipophilicity • Potential Pro-drug Site Scaffold->Pharmacophore

Caption: Key components of the 3-((3,5-Dimethoxybenzyl)oxy)azetidine scaffold.

Part 2: Synthesis and Physicochemical Profile

General Synthetic Strategy

While numerous methods exist for forming the azetidine ring, a highly efficient and modular route to 3-((3,5-Dimethoxybenzyl)oxy)azetidine starts from a commercially available precursor, N-Boc-3-hydroxyazetidine.[6][7] The synthesis relies on a standard Williamson ether synthesis, a robust and scalable reaction. Subsequent deprotection of the nitrogen atom provides the final scaffold, ready for diversification.

Experimental Protocol: Synthesis of 3-((3,5-Dimethoxybenzyl)oxy)azetidine Hydrochloride

Step 1: Williamson Ether Synthesis

  • Rationale: This step couples the azetidine alcohol with the benzyl halide. Sodium hydride is used as a strong, non-nucleophilic base to deprotonate the hydroxyl group, forming a reactive alkoxide intermediate. Anhydrous DMF is the solvent of choice due to its high boiling point and ability to dissolve both the polar salt intermediates and nonpolar organic reagents.

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF, 10 mL/mmol of azetidine).

    • Add N-Boc-3-hydroxyazetidine (1.0 eq).

    • Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

    • Allow the resulting slurry to stir at 0 °C for 30 minutes.

    • Add a solution of 3,5-dimethoxybenzyl bromide (1.1 eq) in anhydrous DMF dropwise.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring for completion by TLC or LC-MS.

    • Upon completion, cautiously quench the reaction by slowly adding ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield N-Boc-3-((3,5-dimethoxybenzyl)oxy)azetidine.

Step 2: Boc Deprotection

  • Rationale: The tert-butyloxycarbonyl (Boc) group is a standard amine protecting group that is stable to the basic conditions of the ether synthesis but is readily cleaved under strong acidic conditions. A solution of HCl in an organic solvent like dioxane provides a clean and efficient method for deprotection, yielding the desired product as its hydrochloride salt.

  • Procedure:

    • Dissolve the purified product from Step 1 in a minimal amount of anhydrous dichloromethane (DCM).

    • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by LC-MS until the starting material is fully consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the resulting residue with diethyl ether, filter the solid, and wash with additional diethyl ether to afford 3-((3,5-dimethoxybenzyl)oxy)azetidine hydrochloride as a white or off-white solid.

Physicochemical Properties and Drug Development Implications

The scaffold's structure directly influences key drug-like properties.

PropertyInfluence of the ScaffoldImplication for Drug Development
Lipophilicity (cLogP) The 3,5-dimethoxybenzyl group contributes to lipophilicity, while the polar azetidine core and ether linkage balance this effect.Provides a moderate starting cLogP that can be readily modulated through derivatization at the nitrogen, allowing fine-tuning for optimal cell permeability and bioavailability.
Aqueous Solubility The azetidine nitrogen (as a free base or salt) and the ether oxygen act as hydrogen bond acceptors, enhancing aqueous solubility.[3]This is a critical advantage, as poor solubility is a primary cause of failure in drug development. The scaffold provides an excellent starting point for soluble compounds.
Metabolic Stability The azetidine ring is generally more resistant to metabolism than larger heterocycles.[2] The benzyl ether linkage may be a site for O-dealkylation by cytochrome P450 enzymes.This "soft spot" can be either a liability to be addressed (e.g., by introducing blocking groups) or a feature to be exploited in a pro-drug design.
Three-Dimensional Shape The rigid, non-planar azetidine ring presents substituents in defined vectors, providing a high degree of three-dimensionality (sp3 character).[3]Excellent for structure-based drug design, enabling precise positioning of pharmacophores to maximize target engagement and avoid off-target interactions.

Part 3: Applications in Drug Discovery

Case Study: A Scaffold for Potent Antiproliferative Agents

While direct studies on 3-((3,5-dimethoxybenzyl)oxy)azetidine are emerging, compelling evidence for its utility can be drawn from structurally analogous systems. A series of 1-(3,5-dimethoxyphenyl)azetidin-2-ones (β-lactams) demonstrated potent antiproliferative activity by targeting the colchicine binding site of tubulin.[5] This provides a strong rationale for using the 3-((3,5-dimethoxybenzyl)oxy)azetidine scaffold for the same target.

  • Biological Target: Tubulin Polymerization

  • Mechanism of Action: The 3,5-dimethoxyphenyl moiety is a known pharmacophore that mimics the trimethoxyphenyl A-ring of potent tubulin inhibitors like colchicine and combretastatin A-4 (CA-4).[5] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

  • Scaffold's Role: The azetidine ring acts as a rigid linker, positioning the crucial 3,5-dimethoxybenzyl group within the hydrophobic pocket of the colchicine binding site. Derivatization of the azetidine nitrogen allows for the introduction of a second pharmacophore to occupy an adjacent region, potentially increasing potency and selectivity.

Illustrative Structure-Activity Relationship (SAR)

Based on published data for related 1-(3,5-dimethoxyphenyl)azetidin-2-ones, we can infer a likely SAR profile for derivatives of our title scaffold.[5] The following table presents hypothetical data for a series of N-substituted analogs targeting MCF-7 breast cancer cells.

CompoundN-Substitution (R Group)IC₅₀ (nM) in MCF-7 Cells[5]Key Insight
Lead Scaffold -H>1000The free amine lacks a second key binding interaction.
Analog 1 -4-Methoxyphenyl55The 4-methoxyphenyl group provides a second aromatic interaction, significantly boosting potency.
Analog 2 -4-Ethoxyphenyl10The slightly larger ethoxy group may provide a better fit in the hydrophobic pocket than a methoxy group.
Analog 3 -3-Hydroxy-4-methoxyphenyl1.5The addition of a hydroxyl group can form a critical hydrogen bond with the protein backbone, dramatically increasing affinity.
Reference Combretastatin A-4 (CA-4)4.6Demonstrates the high potency achievable by targeting this site.[5]
Standard Drug Discovery Workflow

The development of novel therapeutics from this scaffold follows a well-established cascade, beginning with library synthesis and progressing through a series of increasingly complex biological assays.

G cluster_synthesis Library Generation cluster_screening Screening & Optimization Cascade A 3-((3,5-Dimethoxybenzyl)oxy)azetidine (Core Scaffold) C Parallel Synthesis (Amidation, Sulfonylation, Reductive Amination) A->C B Diversification Reagents (Acids, Sulfonyl Chlorides, Aldehydes) B->C D Focused Compound Library C->D E Primary Screen (Biochemical Assay, e.g., Tubulin Polymerization) D->E Screening F Secondary Screen (Cellular Antiproliferation Assay, e.g., MTT) E->F G Lead Optimization (ADME/Tox Profiling, In Vivo Efficacy) F->G G->C SAR-Driven Design H Preclinical Candidate G->H

Caption: A typical workflow for drug discovery using the azetidine scaffold.

Part 4: Conclusion and Future Outlook

The 3-((3,5-dimethoxybenzyl)oxy)azetidine scaffold is a powerful and strategically designed building block for modern medicinal chemistry. It combines the conformational rigidity and favorable physicochemical properties of the azetidine ring with a proven pharmacophore, the 3,5-dimethoxybenzyl group. Its modular synthesis allows for rapid diversification and exploration of structure-activity relationships.

Future research should focus on:

  • Expanding Target Classes: While its application in oncology is clear, this scaffold could be adapted to target other proteins where a constrained, dimethoxy-substituted aromatic ring is beneficial, such as in CNS disorders or infectious diseases.[3][8]

  • Stereochemistry: The synthesis of enantiomerically pure versions of the scaffold is a critical next step, as stereochemistry often has a profound impact on biological activity and off-target effects.[9]

  • Pro-Drug Development: A systematic investigation into the metabolic stability of the benzyl ether linkage could lead to the development of tumor-activated pro-drugs, enhancing therapeutic index.

References

  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • (2010, June 15). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry.
  • (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Azetidine Synthesis. (n.d.). Elsevier.
  • (2025, September 5). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. MDPI.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (n.d.). BenchChem.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). BenchChem.
  • Bott, T. M., & West, F. G. (2011, October 25).
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv.
  • A. Azetidines are useful scaffolds in a broad area of disciplines. B.... (n.d.).
  • (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Exploration of Oxetanes and Azetidines in Structure-based Drug Design. (n.d.). Bentham Science.
  • Utility of the developed synthetic method to access diversified.... (n.d.).
  • Hashim, O. S. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry.
  • (2024, February 8). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly.
  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (n.d.).
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. (n.d.). University of Birmingham.
  • Structures of some azetidine based drugs. (n.d.).
  • Examples of biologically active drug leads containing azetidine[³]. (n.d.).
  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (n.d.). eScholarship, University of California.
  • A Comparative Guide to the Structure-Activity Relationship of 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-. (n.d.). BenchChem.

Sources

Exploratory

Solubility profile of 3-((3,5-Dimethoxybenzyl)oxy)azetidine in organic solvents

An In-Depth Technical Guide Solubility Profile of 3-((3,5-Dimethoxybenzyl)oxy)azetidine in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility profile of 3-((3,5-Dimethoxybe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Solubility Profile of 3-((3,5-Dimethoxybenzyl)oxy)azetidine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 3-((3,5-Dimethoxybenzyl)oxy)azetidine, a molecule of interest in medicinal chemistry. The guide begins with a theoretical prediction of solubility based on the compound's physicochemical properties, followed by an illustrative, quantitative solubility table in a range of common organic solvents. The core of this document is a detailed, step-by-step experimental protocol for determining thermodynamic equilibrium solubility using the industry-standard shake-flask method. This is supplemented by guidance on analytical method validation, troubleshooting, and a discussion of key factors influencing solubility. This document is intended for researchers, scientists, and drug development professionals requiring a robust framework for the physicochemical characterization of novel chemical entities.

Introduction: The Importance of the Azetidine Scaffold and Solubility

Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in drug discovery.[1] Their unique structural properties—a combination of high sp3-character, conformational rigidity, and a strained ring system—can confer significant advantages to drug candidates, including improved metabolic stability, enhanced binding affinity, and, critically, increased aqueous solubility.[1][2] The incorporation of an azetidine moiety can reduce the lipophilicity of a molecule, a key strategy for improving its pharmacokinetic profile.[2]

The specific compound, 3-((3,5-Dimethoxybenzyl)oxy)azetidine, combines this desirable azetidine core with a dimethoxybenzyl group. Understanding its solubility is not merely an academic exercise; it is a critical step in the drug development pipeline. Poor solubility is a primary cause of compound attrition, leading to challenges in formulation, unreliable results in biological assays, and poor bioavailability.[3][4] Therefore, a thorough characterization of a compound's solubility in various organic solvents is essential for creating suitable stock solutions for in vitro screening, developing formulations, and enabling purification processes.[5]

This guide provides the theoretical and practical foundation for accurately determining the solubility of this compound.

Physicochemical Characterization and Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," where a solute will dissolve best in a solvent that has similar intermolecular forces.[6][7] An analysis of the molecular structure of 3-((3,5-Dimethoxybenzyl)oxy)azetidine allows for a robust prediction of its solubility behavior.

G cluster_mol 3-((3,5-Dimethoxybenzyl)oxy)azetidine mol mol

Caption: Molecular Structure of the Target Compound.

Key Structural Features:

  • Azetidine Ring: The nitrogen atom in the saturated ring is a hydrogen bond acceptor. This feature imparts polarity to the molecule.

  • Ether Linkage (-O-): The oxygen atom is also a polar site and a hydrogen bond acceptor.

  • Dimethoxybenzyl Group: This aromatic portion of the molecule is largely non-polar (lipophilic), although the two methoxy groups add some polar character.

Qualitative Solubility Prediction: Based on these features, we can predict the solubility profile. The molecule possesses both polar (azetidine, ether) and non-polar (benzyl ring) regions, making it amphiphilic to a degree.

G cluster_solvents Solvent Classes Molecule 3-((3,5-Dimethoxybenzyl)oxy)azetidine (Polar Head + Non-Polar Tail) PolarProtic Polar Protic (e.g., Methanol, Ethanol) H-Bonding Molecule->PolarProtic Good to Moderate Interaction with Polar Head PolarAprotic Polar Aprotic (e.g., DMSO, Acetonitrile) Dipole-Dipole Molecule->PolarAprotic High Strong Dipole Interactions NonPolar Non-Polar (e.g., Toluene, Hexane) van der Waals Molecule->NonPolar Low to Moderate Interaction with Non-Polar Tail

Caption: Conceptual "Like Dissolves Like" Interactions.

  • High Solubility Expected in: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dichloromethane (DCM). These solvents can effectively solvate both the polar and non-polar portions of the molecule.[8]

  • Good to Moderate Solubility Expected in: Polar protic solvents like methanol and ethanol. They can hydrogen bond with the nitrogen and oxygen atoms, but the non-polar tail may limit very high solubility.[6]

  • Low Solubility Expected in: Non-polar solvents such as hexanes or toluene, which will interact poorly with the polar azetidine and ether functionalities.

While these predictions are useful, they must be confirmed by empirical data.[9]

Quantitative Solubility Profile (Illustrative)

No specific experimental solubility data for 3-((3,5-Dimethoxybenzyl)oxy)azetidine was found in the public domain. The following table is therefore illustrative , based on the physicochemical predictions above and data for structurally related compounds.[8][10] It serves as a likely representation of the compound's solubility profile.

Solvent ClassSolventPredicted Solubility (mg/mL)Qualitative Description
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100Very Soluble
Dichloromethane (DCM)> 100Very Soluble
Acetonitrile (ACN)10 - 30Soluble
Tetrahydrofuran (THF)30 - 100Freely Soluble
Polar Protic Methanol (MeOH)30 - 100Freely Soluble
Ethanol (EtOH)10 - 30Soluble
Water (pH 7.4)< 1Sparingly Soluble to Insoluble
Non-Polar Toluene1 - 10Sparingly Soluble
Heptane / Hexane< 0.1Very Slightly Soluble / Insoluble

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The "gold standard" for determining the true equilibrium solubility of a compound is the shake-flask method.[11][12][13] This protocol measures thermodynamic solubility, which is the saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and undissolved solid forms.[5][13] The method is robust and widely accepted by regulatory bodies.[14]

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibrium, the undissolved solid is separated, and the concentration of the compound in the resulting saturated solution (the supernatant) is quantified using a validated analytical technique, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5][12][15]

Workflow Diagram

G start Start step1 Step 1: Preparation Add excess solid compound to a known volume of solvent in a glass vial. start->step1 step2 Step 2: Equilibration Seal vial and place on an orbital shaker at constant temp (e.g., 25°C) for 24-48 hours. step1->step2 Ensure visible excess solid step3 Step 3: Phase Separation Centrifuge the vial to pellet undissolved solids. step2->step3 Equilibrium reached step4 Step 4: Sample Collection Carefully remove an aliquot of the clear supernatant. Filter through a 0.22 µm syringe filter. step3->step4 step5 Step 5: Dilution Dilute the filtered sample with a suitable mobile phase to fall within the analytical method's linear range. step4->step5 Clear, particle-free saturated solution step6 Step 6: Quantification Analyze the diluted sample using a validated HPLC-UV method. step5->step6 end End: Report Solubility (e.g., in mg/mL) step6->end

Caption: Workflow for Shake-Flask Solubility Determination.

Materials and Equipment
  • 3-((3,5-Dimethoxybenzyl)oxy)azetidine (solid form)

  • Selected organic solvents (analytical grade or higher)

  • Glass scintillation vials or flasks with screw caps

  • Analytical balance

  • Orbital shaker with temperature control

  • Calibrated pipettes

  • Centrifuge

  • Syringe filters (0.22 µm, ensure solvent compatibility, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18) and mobile phases

  • Volumetric flasks and vials for sample and standard preparation

Step-by-Step Procedure

Part A: Preparation and Equilibration

  • Weigh Compound: Add an excess amount of 3-((3,5-Dimethoxybenzyl)oxy)azetidine to a glass vial. "Excess" means enough solid should remain visible at the end of the experiment. A starting point is ~5-10 mg.

  • Add Solvent: Accurately pipette a known volume of the desired solvent (e.g., 1.0 mL) into the vial.

  • Seal and Agitate: Securely cap the vial. Place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

  • Equilibrate: Allow the mixture to shake for 24 to 48 hours. This duration is critical to ensure true thermodynamic equilibrium is achieved.[3] Preliminary experiments can be run to confirm the time needed to reach a plateau in concentration.[14]

Part B: Sample Processing and Analysis 5. Stop Agitation: Remove the vial from the shaker and let it stand for 30 minutes to allow larger particles to settle. 6. Centrifuge: Centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid. 7. Collect Supernatant: Carefully withdraw an aliquot of the clear supernatant, being cautious not to disturb the solid pellet. 8. Filter: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any fine, suspended particles.[15] 9. Dilute: Perform an accurate serial dilution of the filtered, saturated solution using the mobile phase as the diluent. The dilution factor should be chosen to ensure the final concentration falls within the linear range of the calibration curve. 10. Quantify: Analyze the diluted sample via HPLC-UV. Determine the concentration using a pre-established calibration curve.

Part C: Calculation 11. Calculate Solubility: The solubility (S) is calculated by multiplying the measured concentration by the dilution factor.

  • S (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

Part D: Quality Control 12. Triplicates: Perform the entire experiment in triplicate for each solvent to ensure reproducibility. 13. Method Validation: The HPLC-UV analytical method used for quantification must be validated for specificity, linearity, accuracy, and precision according to established guidelines such as ICH Q2(R1).[16][17][18][19]

Factors Influencing Solubility & Troubleshooting

FactorInfluence on SolubilityConsiderations & Troubleshooting
Temperature Solubility is temperature-dependent. For most solids, it increases with temperature (endothermic dissolution).[7]Maintain strict temperature control during the experiment. Report the temperature at which the solubility was determined (e.g., 25 °C).
Solid Form Different crystalline forms (polymorphs) or an amorphous state of the same compound can have different solubilities.Characterize the solid form of the starting material (e.g., via XRPD). Ensure consistency across experiments. The measured solubility is for the most stable form at equilibrium.
Solvent Purity Impurities in the solvent (especially water) can significantly alter the solubility of the compound.Use high-purity, analytical-grade solvents.
Equilibration Time Insufficient time will lead to an underestimation of thermodynamic solubility.Troubleshooting: If results are inconsistent, extend the equilibration time (e.g., to 72 hours) to see if the concentration increases.
Supersaturation Preparing a stock in a good solvent (like DMSO) and then diluting into a poor solvent can create a temporary, non-equilibrium supersaturated solution, overestimating solubility.[20]The shake-flask method, starting from solid, is designed to avoid this and measure true equilibrium solubility.

Conclusion

3-((3,5-Dimethoxybenzyl)oxy)azetidine is predicted to be a compound with a versatile solubility profile, exhibiting high solubility in polar aprotic solvents, moderate solubility in polar protic solvents, and poor solubility in non-polar media. This behavior is consistent with its molecular structure, which contains both polar and lipophilic functionalities. While predictions provide valuable guidance, this guide emphasizes the necessity of rigorous experimental determination. The detailed shake-flask protocol provided herein offers a robust and reliable method for obtaining accurate thermodynamic solubility data. Such data is fundamental for advancing a compound through the drug discovery and development process, enabling informed decisions in formulation, screening, and preclinical studies.

References

  • OECD 105 - Water Solubility - Situ Biosciences. (URL: [Link])

  • How to predict the solubility of an organic compound in different kinds of solvents? - Chemistry Stack Exchange. (2014). (URL: [Link])

  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC. (2023). (URL: [Link])

  • Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. (2025). (URL: [Link])

  • Test No. 105: Water Solubility - OECD. (URL: [Link])

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures | ChemRxiv. (URL: [Link])

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (URL: [Link])

  • Test No. 105: Water Solubility - OECD. (URL: [Link])

  • OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical properties Test No. 105: Water Solubility - Google Books. (1995). (URL: )
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. (2021). (URL: [Link])

  • Determining the water solubility of difficult-to-test substances A tutorial review. (URL: [Link])

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (URL: [Link])

  • Quality Guidelines - ICH. (URL: [Link])

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (URL: [Link])

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry. (2009). (URL: [Link])

  • Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021). (URL: [Link])

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - SciSpace. (URL: [Link])

  • Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed. (2015). (URL: [Link])

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024). (URL: [Link])

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018). (URL: [Link])

  • How to measure solubility for drugs in oils/emulsions? - ResearchGate. (2023). (URL: [Link])

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026). (URL: [Link])

  • SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2026). (URL: [Link])

  • Ultra-fast Solubility Sample Analysis using SPE-TOF | Agilent. (URL: [Link])

  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer - MDPI. (2025). (URL: [Link])

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). (URL: [Link])

  • Structure of azetidine‐containing compounds found in nature - ResearchGate. (URL: [Link])

  • Azetidine - Wikipedia. (URL: [Link])

  • Chemical Properties of Azetidine (CAS 503-29-7) - Cheméo. (URL: [Link])

Sources

Foundational

The Electronic Properties and Application of the 3,5-Dimethoxybenzyl Ether Group: A Technical Whitepaper

Executive Summary In complex molecule synthesis and medicinal chemistry, protecting group strategy is dictated by the precise electronic properties of the masking moieties. The 3,5-dimethoxybenzyl (3,5-DMPM) ether group...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In complex molecule synthesis and medicinal chemistry, protecting group strategy is dictated by the precise electronic properties of the masking moieties. The 3,5-dimethoxybenzyl (3,5-DMPM) ether group represents a fascinating electronic dichotomy. In the ground state, it acts as an electron-withdrawing group at the benzylic position, rendering it highly resistant to standard oxidative cleavage. However, in the excited state, it undergoes a profound electronic reversal via the Zimmerman "meta effect," becoming a highly efficient, photolabile protecting group. This whitepaper deconstructs the causality behind these electronic properties and provides self-validating protocols for leveraging 3,5-DMPM in orthogonal synthetic workflows.

Ground-State Electronics: The Inductive Dominance

To understand the 3,5-DMPM group, we must first analyze the spatial relationship between its substituents and the benzylic carbon. The two methoxy (–OCH₃) groups are located at the meta positions (C3 and C5) relative to the benzylic ether linkage.

In the ground state, methoxy groups exert two competing electronic effects:

  • Resonance Donation (+R): The oxygen lone pairs donate electron density into the aromatic ring.

  • Inductive Withdrawal (–I): The highly electronegative oxygen atom pulls electron density through the σ-bond framework.

Because the methoxy groups are meta to the benzylic carbon, their resonance (+R) effect cannot delocalize directly onto the benzylic position. Consequently, the inductive withdrawal (–I) effect dominates [1]. This is quantitatively reflected in the Hammett substituent constants ( σ ). A meta-methoxy group has a σm​ value of +0.12. For the 3,5-DMPM group, the combined effect is roughly +0.24, making the benzylic position significantly more electron-deficient than an unsubstituted benzyl ether ( σ=0 ).

Causality in Oxidative Cleavage

Standard oxidative deprotection of benzyl ethers, such as cleavage by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), relies on a Single Electron Transfer (SET) mechanism to form a benzylic radical cation. Because the 3,5-DMPM group is electron-deficient at the benzylic position, the formation of this radical cation is thermodynamically destabilized. As a result, 3,5-DMPM is highly resistant to DDQ oxidation, allowing for the orthogonal deprotection of 4-methoxybenzyl (PMB) groups in its presence [1].

Fig 1. Ground-state oxidative cleavage mechanism of 3,5-DMPM ether by DDQ.

Excited-State Electronics: The Zimmerman "Meta Effect"

While 3,5-DMPM is stubbornly stable in the ground state, exposing it to ultraviolet (UV) irradiation triggers a dramatic reversal of its chemical behavior. This is governed by the Zimmerman "meta effect" [2, 3].

When the 3,5-DMPM aromatic system absorbs a photon and transitions to the S1​ excited singlet state, the molecular orbital coefficients (HOMO/LUMO) undergo a fundamental redistribution. In this excited state, the meta positions become highly electron-donating. The lone pairs of the meta-methoxy groups efficiently stabilize the development of a positive charge at the benzylic carbon.

This excited-state stabilization profoundly lowers the activation barrier for the heterolytic cleavage of the benzylic C–O bond, resulting in the rapid expulsion of the protected alcohol and the formation of a transient 3,5-dimethoxybenzyl cation [4]. This makes 3,5-DMPM an exceptionally clean and efficient photolabile protecting group (photocage).

Fig 2. Excited-state photochemical cleavage of 3,5-DMPM ether via the meta effect.

Quantitative Data Summary

To rationally design a synthetic route, one must compare the electronic metrics of 3,5-DMPM against its structural isomers. The table below summarizes the critical physicochemical parameters that dictate protecting group selection.

Protecting GroupHammett Σσ (Benzylic)Electronic Effect (Ground State)DDQ Cleavage Rate (RT)Photolytic Lability (254 nm)
PMB (4-Methoxybenzyl)-0.27Strongly Donating (+R)Very Fast (< 1 hr)Poor
3,4-DMPM (3,4-Dimethoxybenzyl)-0.15Moderately DonatingFast (< 2 hrs)Moderate
3,5-DMPM (3,5-Dimethoxybenzyl)+0.24Withdrawing (–I)Very Slow (> 24 hrs)Excellent (High Quantum Yield)

Self-Validating Experimental Protocols

The following workflows are engineered with built-in validation checkpoints to ensure reproducibility and mechanistic fidelity.

Protocol A: Orthogonal Deprotection of PMB in the Presence of 3,5-DMPM

Objective: Selectively cleave a 4-methoxybenzyl (PMB) ether without compromising a 3,5-DMPM ether on the same scaffold.

Causality & Design: We utilize DDQ in a biphasic Dichloromethane/Water (18:1 v/v) system. The DDQ selectively oxidizes the electron-rich PMB group. The precise 18:1 ratio is critical: DCM ensures the lipophilic substrate remains solvated, while H₂O acts as the obligate nucleophile to trap the intermediate oxocarbenium ion, driving the hemiacetal collapse. Without water, the reaction stalls at the radical cation stage, leading to degradation.

Step-by-Step Methodology:

  • Dissolve the orthogonally protected substrate (1.0 mmol) in 18 mL of anhydrous Dichloromethane (DCM).

  • Add 1.0 mL of deionized water to create the biphasic mixture. Stir vigorously.

  • Cool the mixture to 0 °C using an ice bath to suppress any non-specific background oxidation.

  • Add DDQ (1.2 mmol, 1.2 eq) portion-wise. The solution will immediately turn deep green/black, indicating the formation of the charge-transfer complex.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexanes/EtOAc) every 15 minutes. The PMB-ether starting material will disappear, replaced by a lower Rf spot (free alcohol) and a highly UV-active spot at the solvent front (p-anisaldehyde). The 3,5-DMPM ether will remain completely intact.

  • Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ and 10 mL of 10% aqueous Na₂S₂O₃ to reduce unreacted DDQ.

  • Validation Checkpoint 2 (LC-MS): Analyze the organic layer via LC-MS. The chromatogram must show a single major peak corresponding to the mass of the PMB-deprotected/3,5-DMPM-protected product [M+H]+.

Protocol B: Photochemical Cleavage of 3,5-DMPM

Objective: Deprotect the 3,5-DMPM ether using UV irradiation under mild, neutral conditions.

Causality & Design: Irradiation is performed at 254 nm in a polar, protic solvent mixture (Acetonitrile/Water, 4:1 v/v). The 254 nm wavelength efficiently excites the 3,5-dimethoxyaromatic chromophore to the S1​ state. The polar solvent stabilizes the transient ion pair generated by heterolytic cleavage. Crucially, water acts as a nucleophilic trap for the highly reactive 3,5-dimethoxybenzyl cation, converting it to 3,5-dimethoxybenzyl alcohol and preventing the reverse reaction (recombination with the liberated alkoxide).

Step-by-Step Methodology:

  • Dissolve the 3,5-DMPM protected substrate (0.5 mmol) in 40 mL of HPLC-grade Acetonitrile.

  • Add 10 mL of deionized water. Transfer the solution to a quartz photochemical reactor vessel (quartz is required as standard borosilicate glass absorbs 254 nm UV light).

  • Degas the solution by sparging with Argon for 15 minutes. Causality: Oxygen can quench the excited triplet states or lead to unwanted photo-oxidation byproducts.

  • Irradiate the solution using a 254 nm low-pressure mercury lamp while stirring at room temperature.

  • Validation Checkpoint 1 (In-Situ UV-Vis): Pull 50 µL aliquots every 30 minutes. Dilute and measure the UV-Vis spectrum. The characteristic absorption band of the 3,5-DMPM ether (~275 nm) will shift and alter in molar absorptivity as it converts to the deprotected alcohol and 3,5-dimethoxybenzyl alcohol byproduct.

  • Once UV-Vis and TLC indicate complete consumption of the starting material (typically 2-4 hours), concentrate the mixture under reduced pressure and purify via flash chromatography.

References

  • Nakajima, N.; Abe, R.; Yonemitsu, O. "3-Methoxybenzyl (3-MPM) and 3,5-dimethoxybenzyl (3,5-DMPM) protecting groups for the hydroxy function less readily removable than 4-methoxybenzyl (MPM) and 3,4-dimethoxybenzyl (DMPM) protecting groups by DDQ oxidation." Chemical and Pharmaceutical Bulletin, 1988, 36, 4244–4247. URL: [Link]

  • Bochet, C. G. "Wavelength-Controlled Orthogonal Photolysis of Protecting Groups." The Journal of Organic Chemistry, 2002, 67 (16), 5567-5577. URL: [Link]

  • Wang, P.; Hu, H.; Wang, Y. "Application of the Excited State Meta Effect in Photolabile Protecting Group Design." Organic Letters, 2007, 9 (15), 2831-2833. URL: [Link]

  • DeCosta, D. P.; Howell, N.; Pincock, A. L.; Pincock, J. A.; Rifai, S. "1,3-Dimethoxy-5-methylene-1,3-cyclohexadiene Compounds with Leaving Groups at C6: Generation, Solvolytic Reactivity, and Their Importance in the Photochemistry of 3,5-Dimethoxybenzyl Derivatives." The Journal of Organic Chemistry, 2000, 65 (15), 4618–4625. URL: [Link]

Exploratory

Predicted Metabolic Stability of 3-((3,5-Dimethoxybenzyl)oxy)azetidine: A Mechanistic and Methodological Evaluation

An In-depth Technical Guide for Drug Development Professionals Executive Summary The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailab...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] This guide provides a comprehensive technical overview of the predicted metabolic fate of 3-((3,5-Dimethoxybenzyl)oxy)azetidine, a novel chemical entity featuring key structural motifs common in modern medicinal chemistry. We will first dissect the molecule's structure to predict its primary metabolic liabilities, focusing on Phase I and Phase II biotransformations. Subsequently, we will provide detailed, field-proven protocols for in vitro assessment using both liver microsome and hepatocyte stability assays. These methodologies are presented not merely as procedures, but as self-validating systems designed to yield robust, interpretable data for informed decision-making in drug development pipelines. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the metabolic profile of similar chemical scaffolds.

Introduction: The Imperative of Metabolic Stability

In drug discovery, the journey from a potent "hit" to a viable clinical candidate is fraught with challenges, many of which fall under the umbrella of ADME (Absorption, Distribution, Metabolism, and Excretion). Metabolism, the body's enzymatic conversion of foreign compounds (xenobiotics), is a primary driver of drug clearance.[3][4] The liver serves as the principal site for these biotransformations.[4][5] A compound that is metabolized too rapidly will have a short duration of action and poor bioavailability, requiring frequent, high doses. Conversely, a compound that is too stable may accumulate to toxic levels. Therefore, a thorough understanding and early assessment of metabolic stability are paramount.[1][5]

The structure of 3-((3,5-Dimethoxybenzyl)oxy)azetidine presents several points of interest for metabolic evaluation:

  • A 3,5-Dimethoxybenzyl Moiety: A common aromatic system where the methoxy groups are potential sites for Phase I metabolism.

  • A Benzylic Ether Linkage: An ether bond that is susceptible to oxidative cleavage.

  • An Azetidine Ring: A four-membered saturated heterocycle, often incorporated into drug candidates to enhance properties like metabolic stability and solubility.[6][7][8]

This guide will systematically explore the likely metabolic pathways involving these features and detail the gold-standard experimental approaches for their quantitative assessment.

Predicted Metabolic Pathways of 3-((3,5-Dimethoxybenzyl)oxy)azetidine

The metabolic fate of a molecule is primarily dictated by its susceptibility to Phase I (functionalization) and Phase II (conjugation) enzymatic reactions.[4]

Phase I Metabolism: The Role of Cytochrome P450 (CYP) Enzymes

Phase I reactions introduce or expose polar functional groups, typically through oxidation, reduction, or hydrolysis.[3][9] For 3-((3,5-Dimethoxybenzyl)oxy)azetidine, oxidation by the cytochrome P450 (CYP) superfamily of enzymes, located predominantly in liver microsomes, is the most probable initial pathway.[1][10][11]

The most likely metabolic "hot spots" are:

  • O-Dealkylation of Methoxy Groups: The two methoxy groups on the benzyl ring are prime targets for CYP-mediated O-dealkylation. This reaction would remove a methyl group to form a monophenolic metabolite, which could be further dealkylated to a diphenolic species. This is a very common metabolic route for methoxy-containing aromatic compounds.[12]

  • Oxidative Cleavage of the Ether Linkage: The benzylic ether bond is another significant liability. Oxidative O-dealkylation at the benzylic carbon would cleave the molecule into 3,5-dimethoxybenzaldehyde (or the corresponding benzoic acid after further oxidation) and 3-hydroxyazetidine.[13][14]

  • Azetidine Ring Metabolism: The azetidine ring itself is generally considered a metabolically robust scaffold, a feature that medicinal chemists exploit to improve drug properties.[6][15] However, it is not completely inert. While less likely than modifications to the dimethoxybenzyl moiety, oxidation at carbons adjacent to the nitrogen could occur. More uniquely, strained rings can sometimes be targets for direct conjugation, such as glutathione S-transferase (GST)-catalyzed ring-opening, although this is often compound-specific.[16][17]

The following diagram illustrates these predicted primary metabolic transformations.

G parent 3-((3,5-Dimethoxybenzyl)oxy)azetidine (Parent Compound) met1 Mono-O-demethylated Metabolite (Phenol) parent->met1 CYP-mediated O-Dealkylation met3 3,5-Dimethoxybenzaldehyde parent->met3 CYP-mediated Ether Cleavage met4 3-Hydroxyazetidine parent->met4 CYP-mediated Ether Cleavage met2 Di-O-demethylated Metabolite (Catechol) met1->met2 CYP-mediated O-Dealkylation met5 Glucuronide Conjugate met1->met5 UGT-mediated Glucuronidation met6 Sulfate Conjugate met1->met6 SULT-mediated Sulfation met2->met5 UGT-mediated Glucuronidation met2->met6 SULT-mediated Sulfation

Caption: Predicted Phase I and Phase II metabolic pathways for the parent compound.

Phase II Metabolism: Conjugation for Excretion

Following Phase I oxidation, the newly formed polar groups (especially phenols) become substrates for Phase II enzymes.[1] These enzymes conjugate endogenous molecules to the drug metabolite, significantly increasing its water solubility and facilitating its excretion.[18]

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) are a major family of Phase II enzymes that transfer glucuronic acid to nucleophilic functional groups.[19][20] The phenolic metabolites generated from O-dealkylation would be excellent substrates for UGTs.[19][21]

  • Sulfation: Sulfotransferases (SULTs) represent another key conjugation pathway, transferring a sulfonate group to hydroxyl groups.

The interplay between Phase I and Phase II enzymes determines the overall rate of clearance. Assays using intact hepatocytes are essential to capture the full picture of this metabolic synergy.[22][23]

Experimental Protocols for Assessing Metabolic Stability

To quantitatively test these predictions, two primary in vitro assays are employed. These assays measure the rate of disappearance of the parent compound over time when incubated with metabolically active liver fractions or cells.[22][24] From this rate, key parameters like half-life (t½) and intrinsic clearance (CLint) are calculated.[25][26]

Liver Microsomal Stability Assay

This assay is the workhorse for assessing Phase I metabolic stability due to its high throughput and cost-effectiveness.[27] Liver microsomes are subcellular vesicles rich in CYP enzymes.[5]

Causality Behind Experimental Choices:

  • Why Microsomes? They provide a concentrated source of the most important Phase I enzymes (CYPs) without the complexity of whole cells, making the assay highly reproducible for evaluating CYP-mediated metabolism.[1][5]

  • Why NADPH? The cofactor NADPH (nicotinamide adenine dinucleotide phosphate) is an absolute requirement for CYP enzyme activity.[28] Its absence serves as a crucial negative control to ensure observed compound loss is due to enzymatic activity.

  • Why LC-MS/MS? Liquid chromatography-tandem mass spectrometry is the gold standard for analysis due to its exceptional sensitivity and selectivity, allowing for accurate quantification of the parent drug even in a complex biological matrix.[27]

Experimental Protocol: Liver Microsomal Stability

Caption: Workflow for the liver microsomal stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).[28][29]

    • Prepare the test compound stock solution (e.g., 10 mM in DMSO) and dilute to the final incubation concentration (typically 1-3 µM) in the phosphate buffer.[22]

    • Prepare an NADPH regenerating system or a solution of NADPH (final concentration ~1 mM).

  • Incubation:

    • Pre-warm the microsomal solution and the compound solution in a shaking water bath at 37°C for ~10 minutes.[30]

    • Initiate the metabolic reaction by adding the NADPH solution. The final incubation volume will contain microsomes, test compound, buffer, and NADPH.[28]

    • Include negative controls: one without NADPH and one with heat-inactivated microsomes to account for non-enzymatic degradation.[22]

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[22]

    • Immediately quench the reaction by adding the aliquot to a multiple volume (e.g., 3x) of ice-cold acetonitrile containing an internal standard.[23][27] The acetonitrile precipitates the microsomal proteins, stopping the reaction.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the line.[27]

ParameterTypical ValueRationale
Test Compound Conc.1-3 µMLow enough to be physiologically relevant and avoid enzyme saturation.[22]
Microsome Conc.0.5 mg/mLBalances sufficient enzyme activity with assay cost.[22]
NADPH Conc.1 mMEnsures the cofactor is not rate-limiting during the incubation.
Time Points0, 5, 15, 30, 45, 60 minProvides sufficient data points to accurately determine the degradation rate.[22]
Quenching AgentAcetonitrileEfficiently precipitates proteins to halt the reaction and is compatible with LC-MS/MS.[23]
Hepatocyte Stability Assay

This assay is considered the "gold standard" for in vitro clearance determination because it uses intact liver cells.[5] Hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in their native cellular environment, providing a more comprehensive metabolic picture.[22][23][26]

Causality Behind Experimental Choices:

  • Why Hepatocytes? They provide the most physiologically relevant in vitro system, assessing the combined effects of Phase I and Phase II metabolism, as well as cellular uptake (permeability).[23][31]

  • Why Cryopreserved Cells? Cryopreserved primary hepatocytes offer a convenient and reliable source of cells, mitigating the logistical challenges and donor-to-donor variability associated with fresh hepatocytes.[25][26]

  • Why Longer Incubation? Time points may be extended (e.g., up to 120 minutes) to capture slower metabolic processes, including those mediated by Phase II enzymes.[26]

Experimental Protocol: Hepatocyte Stability

Caption: Workflow for the hepatocyte stability assay.

Step-by-Step Methodology:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer to pre-warmed incubation media and perform cell viability and count assessments (e.g., using Trypan Blue).

    • Dilute the viable cell suspension to the desired density (e.g., 0.5-1.0 x 10^6 cells/mL).[26]

  • Incubation:

    • Add the hepatocyte suspension to a multi-well plate and pre-incubate at 37°C in a humidified CO2 incubator.

    • Initiate the assay by adding the test compound (final concentration typically 1 µM).[26]

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 10, 20, 40, 60, 120 minutes), withdraw an aliquot of the cell suspension.[26]

    • Quench the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.[23][31]

  • Sample Processing and Analysis:

    • Process samples as described in the microsomal assay (vortex, centrifuge, analyze supernatant by LC-MS/MS).

  • Data Analysis:

    • Calculate t½ and CLint as described previously. This hepatocyte CLint value can be used in in vitro-in vivo extrapolation (IVIVE) to predict human hepatic blood clearance.[25][26]

ParameterTypical ValueRationale
Test Compound Conc.1 µMStandard concentration for hepatocyte assays.[26]
Hepatocyte Density0.5-1.0 x 10^6 cells/mLEnsures sufficient metabolic capacity for reliable clearance measurements.[26]
Time Points0, 10, 20, 40, 60, 120 minBroader range to capture both rapid Phase I and slower Phase II metabolism.[26]
ControlsVehicle ControlAccounts for any compound loss not related to cellular metabolism.[26]
Positive ControlsTestosterone, VerapamilKnown substrates for Phase I and/or Phase II metabolism to validate assay performance.[22][23]

Conclusion and Forward Look

The metabolic stability of 3-((3,5-Dimethoxybenzyl)oxy)azetidine is predicted to be governed primarily by CYP450-mediated O-dealkylation at both the methoxy groups and the benzylic ether linkage, followed by Phase II conjugation of the resulting phenolic metabolites. The azetidine ring is anticipated to be relatively stable, though it should not be considered completely inert.

The provided protocols for liver microsomal and hepatocyte stability assays offer a robust framework for quantitatively evaluating these predictions. Data from the microsomal assay will provide a clear measure of Phase I liability, while the hepatocyte assay will deliver a more comprehensive intrinsic clearance value that incorporates Phase II metabolism and cellular uptake. Together, the results from these self-validating experimental systems will empower drug development teams to accurately classify the compound's metabolic profile, predict its in vivo clearance, and make data-driven decisions to advance the most promising candidates.

References

  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Ouzzine, M., et al. (2014). The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. Frontiers in Cellular Neuroscience.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Lv, H., et al. (2022). The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism. Frontiers in Oncology.
  • Mishra, S., et al. (2018). Predicting novel metabolic pathways through subgraph mining. Bioinformatics.
  • Mishra, S., et al. (2018). Predicting Novel Metabolic Pathways through Subgraph Mining. ResearchGate.
  • Busti, A.J. (2018). Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions?. EBM Consult.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • Miners, J.O., & Mackenzie, P.I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. Handbook of experimental pharmacology.
  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
  • Cyprotex. (n.d.). Hepatocyte Stability.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
  • Jia, B., et al. (2021). Review of Machine Learning Methods for the Prediction and Reconstruction of Metabolic Pathways. Frontiers in Molecular Biosciences.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • Kumar, S., & S, S. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.
  • Al-Subeh, M.A., & Al-Kofahi, M. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. MDPI.
  • Domainex. (n.d.). Hepatocyte Stability Assay.
  • LibreTexts. (2024). 1.5: Drug Metabolism.
  • Creative Bioarray. (2025). Hepatocyte Stability Assay.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Alasady, M.J., et al. (2015). Metabolic Pathway Predictions for Metabolomics: A Molecular Structure Matching Approach. PLOS ONE.
  • Mishra, S., et al. (2017). Predicting Novel Metabolic Pathways Through Subgraph Mining. bioRxiv.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • Wernevik, J., et al. (2020). Protocol for the Rat Hepatocyte Stability Assay. ResearchGate.
  • Richter, L.H.J., et al. (2018). Human cytochrome P450 kinetic studies on six N-2-methoxybenzyl (NBOMe)-derived new psychoactive substances using the substrate depletion approach. Toxicology Letters.
  • Bioengineer.org. (2025). Two-Metal Enzyme Cascade Builds Azetidine Pharmacophore.
  • Singh, S., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry.
  • BenchChem. (2025). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development.
  • Al-Attar, A. (2024). Drug Metabolism: Phase I and Phase II Metabolic Pathways. IntechOpen.
  • Liu, Y., et al. (2025). Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. Nature Chemistry.
  • Smith, R.T., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
  • BenchChem. (2025). assessing the metabolic stability of 1-Isopropylazetidin-3-ol derivatives.
  • Obach, R.S., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. ResearchGate.
  • Obach, R.S., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition.
  • Wikipedia. (n.d.). Drug metabolism.
  • Li, Y., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
  • Lopes, A., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology.
  • Khan, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Molecules.
  • BioIVT. (2022). Phase I Drug Metabolism.
  • MSD Manual Professional Edition. (n.d.). Drug Metabolism.
  • BenchChem. (n.d.). A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine.
  • O'Boyle, N.M., et al. (2016). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Molecules.
  • Zanger, U.M., & Schwab, M. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI.
  • Ton, A.T.D., & Shah, P. (2021). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. Pharmaceuticals.
  • DynaMedex. (2023). Cytochrome P450 Drug Metabolism.
  • Zanger, U.M., & Schwab, M. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. ResearchGate.

Sources

Foundational

Physicochemical Profiling of 3-((3,5-Dimethoxybenzyl)oxy)azetidine: Lipophilicity, LogP, and LogD Determination

Executive Summary In modern medicinal chemistry and drug development, the physicochemical profile of a synthetic building block dictates its utility in constructing bioavailable, membrane-permeable therapeutics. 3-((3,5-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the physicochemical profile of a synthetic building block dictates its utility in constructing bioavailable, membrane-permeable therapeutics. 3-((3,5-Dimethoxybenzyl)oxy)azetidine is a highly specialized, bifunctional scaffold. It combines the lipophilic, aromatic bulk of a dimethoxybenzyl group with the hydrophilic, basic nature of an azetidine ring.

As a Senior Application Scientist, I frequently observe that relying solely on the partition coefficient (LogP) for basic amines leads to catastrophic late-stage pharmacokinetic failures. Because this molecule contains a basic nitrogen, its ionization state at physiological pH drastically alters its partitioning behavior. This technical guide deconstructs the structural contributions to its lipophilicity, explains the critical causality between its pKa and distribution coefficient (LogD), and provides self-validating experimental protocols for accurate physicochemical quantification.

Structural Deconstruction & Physicochemical Profiling

To accurately predict the behavior of 3-((3,5-Dimethoxybenzyl)oxy)azetidine in a biological system, we must first isolate its structural motifs and analyze their individual thermodynamic contributions to the molecule's overall solvation energy.

  • The Azetidine Ring (The Hydrophilic Core): Unsubstituted azetidine is a highly basic secondary amine with a pKa of approximately 11.3. However, the presence of the electronegative ether oxygen at the C3 position exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the nitrogen. This lowers the estimated pKa to approximately 8.6. This basicity ensures the molecule exists primarily as a protonated cation in physiological environments, drastically increasing water solubility and lowering lipophilicity.

  • The Ether Linkage (The Conformational Bridge): The ether oxygen acts as a hydrogen bond acceptor (HBA). While it increases the polar surface area (PSA), it also provides conformational flexibility, allowing the molecule to adopt geometries that minimize the desolvation penalty when crossing lipid bilayers.

  • The 3,5-Dimethoxybenzyl Group (The Lipophilic Driver): This aromatic system is the primary driver of the molecule's LogP. The benzene ring partitions favorably into non-polar lipid environments, while the two methoxy groups provide additional steric bulk and electron-donating resonance (+R), further modulating the electron cloud of the aromatic system.

G Molecule 3-((3,5-Dimethoxybenzyl)oxy)azetidine Azetidine Azetidine Ring (Basic Amine) Molecule->Azetidine Ether Ether Linkage (H-Bond Acceptor) Molecule->Ether Benzyl 3,5-Dimethoxybenzyl (Aromatic Core) Molecule->Benzyl Effect1 Decreases LogP Increases Water Sol. pKa ~ 8.6 Azetidine->Effect1 Effect2 Modulates Permeability Increases PSA Ether->Effect2 Effect3 Drives Lipophilicity Increases LogP Benzyl->Effect3

Structural mapping of 3-((3,5-Dimethoxybenzyl)oxy)azetidine and its lipophilic contributions.

Quantitative Parameter Estimation

Based on fragment-based predictive models, the theoretical physicochemical properties of the neutral and ionized species are summarized below.

Physicochemical ParameterEstimated ValueCausality / Structural Driver
Molecular Weight (MW) 223.27 g/mol Sum of atomic masses; highly favorable for oral absorption.
pKa (Basic Nitrogen) 8.6 ± 0.2Inductive withdrawal by the C3-ether oxygen lowers azetidine basicity.
LogP (Neutral Species) 1.8 ± 0.3Driven by the dimethoxybenzyl group; measured at pH > 11.
LogD (at pH 7.4) 0.6 ± 0.3Driven by the protonation of the azetidine nitrogen at physiological pH.

The pKa-LogP-LogD Triad: Causality in Physiological Environments

A common pitfall in early-stage drug discovery is the over-reliance on LogP (the partition coefficient of the neutral species). For 3-((3,5-Dimethoxybenzyl)oxy)azetidine, measuring LogP requires a highly alkaline aqueous phase (pH > 11) to fully deprotonate the azetidine nitrogen.

However, the physiological environment of blood plasma is pH 7.4. The acid-base dissociation constant (pKa) of a drug is a key physicochemical parameter influencing its biopharmaceutical characteristics, directly affecting absorption, distribution, metabolism, and excretion (ADME) [1]. Because the pKa of this molecule (~8.6) is greater than the physiological pH (7.4), the Henderson-Hasselbalch equation dictates that over 90% of the molecules will exist in the protonated, cationic state.

The causality between these parameters is defined mathematically:

LogD7.4​=LogP−log(1+10pKa−pH)

Applying our estimates:

LogD7.4​=1.8−log(1+108.6−7.4)≈1.8−1.25=0.55

This severe drop from a LogP of 1.8 to a LogD of ~0.6 illustrates why LogD is the superior metric. A LogD of 0.6 indicates that the molecule is highly water-soluble at physiological pH, which is excellent for systemic circulation but may limit passive diffusion across the highly lipophilic Blood-Brain Barrier (BBB) unless it utilizes active transport mechanisms.

Experimental Methodologies for Lipophilicity Determination

To validate these theoretical estimates, empirical testing is required. As a standard practice, we utilize self-validating systems based on the Organization for Economic Co-operation and Development (OECD) guidelines. Below are the two definitive protocols for determining the LogP and LogD of 3-((3,5-Dimethoxybenzyl)oxy)azetidine.

Protocol A: The Shake-Flask Method (Based on OECD TG 107)

The Shake-Flask method is the gold standard for thermodynamic accuracy, measuring the direct equilibrium distribution of the solute between two immiscible phases [2].

Step-by-Step Methodology:

  • Solvent Pre-saturation (Critical Step): Stir high-purity n-octanol and aqueous buffer (pH 7.4 for LogD, pH 11.5 for LogP) together for 24 hours. Causality: Pre-saturation prevents micro-volume shifts and heat of mixing during the actual experiment, which would otherwise skew the thermodynamic equilibrium.

  • Solute Preparation: Dissolve 3-((3,5-Dimethoxybenzyl)oxy)azetidine in the pre-saturated aqueous buffer at a concentration well below its saturation limit to prevent micelle formation.

  • Partitioning: Transfer equal volumes of the spiked aqueous phase and pre-saturated n-octanol into a glass centrifuge tube.

  • Equilibration: Mechanically shake the tubes at a constant temperature (25.0 ± 0.1 °C) for 60 minutes.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 15 minutes to break any micro-emulsions and ensure complete phase separation.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration of the molecule in each phase using LC-MS/MS.

  • Calculation: Calculate the coefficient as the base-10 logarithm of the ratio of the concentration in octanol to the concentration in the aqueous phase.

Protocol B: Reverse-Phase HPLC Method (Based on OECD TG 117)

While the shake-flask method is thermodynamically precise, it is low-throughput. The HPLC method provides a rapid, high-throughput alternative by correlating chromatographic retention time with lipophilicity [3].

Step-by-Step Methodology:

  • Column Selection: Utilize a standard C18 reverse-phase analytical column (e.g., 5 µm, 150 x 4.6 mm). The stationary phase mimics the lipophilic environment of n-octanol.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of Methanol and a pH-adjusted aqueous buffer (e.g., 50:50 v/v). Causality: Isocratic elution is mandatory; gradient elution destroys the linear thermodynamic relationship between retention time and partitioning.

  • Reference Standard Calibration: Inject a minimum of six reference compounds with known, validated LogP/LogD values that bracket the expected value of the target molecule (e.g., range 0 to 3).

  • Capacity Factor Calculation: Measure the retention time of the unretained solvent front ( t0​ ) using thiourea, and the retention times of the references ( tR​ ). Calculate the capacity factor ( k′ ) for each: k′=(tR​−t0​)/t0​ .

  • Standard Curve Generation: Plot log(k′) against the known LogP/LogD values of the reference standards to generate a linear regression calibration curve.

  • Target Analysis: Inject 3-((3,5-Dimethoxybenzyl)oxy)azetidine. Calculate its k′ and interpolate its LogD directly from the calibration curve.

G Step1 1. Prepare Reference Standards (Known LogP/LogD) Step2 2. Isocratic HPLC Elution (C18 Column, pH 7.4 Buffer) Step1->Step2 Step3 3. Measure Retention Times (tR) Calculate Capacity Factor (k') Step2->Step3 Step4 4. Construct Calibration Curve (log k' vs. Known LogP) Step3->Step4 Step5 5. Elute Target Compound Interpolate LogD_7.4 Step4->Step5

Step-by-step HPLC workflow for determining LogD based on OECD Test Guideline 117.

Implications in Medicinal Chemistry

Understanding the precise lipophilicity of 3-((3,5-Dimethoxybenzyl)oxy)azetidine is paramount when utilizing it as a synthetic building block.

Because its LogD at physiological pH is heavily suppressed by the protonation of the azetidine ring, incorporating this scaffold into a larger drug molecule will significantly increase the drug's aqueous solubility and decrease its susceptibility to off-target hydrophobic interactions (such as hERG channel blockade or excessive plasma protein binding). However, if the target indication requires central nervous system (CNS) penetration, the medicinal chemist must carefully balance this scaffold by attaching highly lipophilic functional groups elsewhere on the molecule to raise the overall LogD back into the optimal BBB-permeable range (typically LogD 1.5 - 2.5).

References

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Available at:[Link]

  • United Nations Economic Commission for Europe (UNECE). Harmonised Integrated Classification System for Human Health and Environmental Hazards of Chemical Substances and Mixtures (Referencing OECD Test Guideline 107: Shake Flask Method). Available at:[Link]

  • Analytice. (2021). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 3-((3,5-Dimethoxybenzyl)oxy)azetidine

Introduction: The Significance of Azetidine Scaffolds in Modern Drug Discovery The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly vital structural motif in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Azetidine Scaffolds in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly vital structural motif in medicinal chemistry.[1] Its inherent ring strain and non-planar geometry provide a unique three-dimensional character that can significantly enhance the physicochemical and pharmacokinetic properties of drug candidates, including improved solubility, metabolic stability, and receptor binding affinity.[1][2] The 3-substituted azetidine framework, in particular, offers a versatile scaffold for introducing diverse functionalities.[3]

This application note provides a comprehensive, field-proven protocol for the synthesis of 3-((3,5-Dimethoxybenzyl)oxy)azetidine. This compound serves as a valuable building block, combining the desirable azetidine core with the 3,5-dimethoxybenzyl group, a moiety present in various biologically active molecules. The described synthetic strategy is robust, proceeding in three main stages: preparation of a key electrophile, a core Williamson ether synthesis, and a final deprotection step. Each stage is detailed with step-by-step instructions, mechanistic insights, and characterization data to ensure reproducibility and success.

Overall Synthetic Strategy

The synthesis of the target compound is achieved via a convergent strategy centered around the Williamson ether synthesis, a classic and reliable method for forming ether linkages.[4][5] The overall workflow is depicted below. The strategy involves:

  • Electrophile Preparation : Conversion of commercially available 3,5-dimethoxybenzyl alcohol to the more reactive 3,5-dimethoxybenzyl chloride.

  • Coupling Reaction : An S\textsubscript{N}2 reaction between the N-Boc-protected 3-hydroxyazetidine alkoxide and 3,5-dimethoxybenzyl chloride. The tert-butoxycarbonyl (Boc) group is essential to prevent the secondary amine of the azetidine from acting as a competing nucleophile.[6]

  • Deprotection : Acid-mediated removal of the N-Boc protecting group to yield the final target molecule.

G cluster_0 Overall Synthetic Workflow A 3,5-Dimethoxybenzyl Alcohol B 3,5-Dimethoxybenzyl Chloride A->B Step 1: Chlorination D N-Boc-3-((3,5-Dimethoxybenzyl) oxy)azetidine B:e->D:n C N-Boc-3-hydroxyazetidine C->D:w Step 2: Williamson Ether Synthesis E 3-((3,5-Dimethoxybenzyl) oxy)azetidine (Final Product) D->E Step 3: N-Boc Deprotection

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of 3,5-Dimethoxybenzyl Chloride (Electrophile)

Principle and Rationale

The Williamson ether synthesis requires a good electrophile, typically an alkyl halide.[7] The hydroxyl group of 3,5-dimethoxybenzyl alcohol is a poor leaving group. Therefore, it must first be converted to a better leaving group. Chlorination using thionyl chloride (SOCl₂) is a highly effective and common method for this transformation.[8] The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular S\textsubscript{N}2-type attack by the chloride ion. A small amount of pyridine is often used to neutralize the HCl byproduct generated during the reaction.[8]

Experimental Protocol
  • To a 500 mL round-bottomed flask equipped with a magnetic stir bar and an addition funnel, add 3,5-dimethoxybenzyl alcohol (16.8 g, 100 mmol, 1.0 equiv.) and anhydrous diethyl ether (250 mL).

  • Add a catalytic amount of pyridine (0.5 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Charge the addition funnel with thionyl chloride (SOCl₂) (10.8 mL, 14.75 g, 125 mmol, 1.25 equiv.) and add it dropwise to the stirred solution over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture for 12 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture into 500 mL of cold water to quench the excess thionyl chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash sequentially with water (2 x 200 mL) and brine (1 x 200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting product, 3,5-dimethoxybenzyl chloride, is an off-white solid that is typically of sufficient purity (yield ~97%) for the next step without further purification.[8]

Expected Characterization Data
  • Appearance: Off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.53 (d, J = 2.2 Hz, 2H), 6.40 (t, J = 2.2 Hz, 1H), 4.49 (s, 2H), 3.78 (s, 6H).[8]

  • ¹³C NMR (CDCl₃, 101 MHz): δ 161.1, 139.7, 106.7, 100.6, 55.5, 46.5.[8]

Part 2: Williamson Ether Synthesis (Coupling Reaction)

Principle and Rationale

This core step utilizes the Williamson ether synthesis to couple the N-Boc-3-hydroxyazetidine with the prepared 3,5-dimethoxybenzyl chloride.[4] The reaction follows an S\textsubscript{N}2 mechanism. First, a strong, non-nucleophilic base such as sodium hydride (NaH) is used to deprotonate the hydroxyl group of N-Boc-3-hydroxyazetidine, forming a potent nucleophile, the corresponding alkoxide. This alkoxide then displaces the chloride leaving group from the benzylic carbon of 3,5-dimethoxybenzyl chloride in a backside attack.[5] A polar aprotic solvent like anhydrous tetrahydrofuran (THF) is ideal as it solvates the sodium cation without interfering with the nucleophile.[9]

Caption: Mechanism of the SN2 coupling reaction.
Experimental Protocol
  • To a flame-dried round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-3-hydroxyazetidine (1.73 g, 10 mmol, 1.0 equiv.) and dissolve it in anhydrous THF (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 440 mg, 11 mmol, 1.1 equiv.) portion-wise to the stirred solution. Caution: NaH reacts violently with water and generates flammable hydrogen gas.

  • Stir the suspension at 0 °C for 30 minutes, during which time the alkoxide will form.

  • In a separate flask, dissolve 3,5-dimethoxybenzyl chloride (1.87 g, 10 mmol, 1.0 equiv.) in anhydrous THF (20 mL).

  • Add the solution of 3,5-dimethoxybenzyl chloride dropwise to the alkoxide suspension at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-3-((3,5-dimethoxybenzyl)oxy)azetidine as a pure product.

Part 3: N-Boc Deprotection

Principle and Rationale

The final step is the removal of the acid-labile Boc protecting group to liberate the free secondary amine of the azetidine ring.[10] Strong acids like trifluoroacetic acid (TFA) in an inert solvent such as dichloromethane (DCM) are standard for this purpose.[11] The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of the stable tert-butyl cation and subsequent decarboxylation to yield the ammonium salt of the desired product.[10] An aqueous workup with a base will yield the free amine.

Experimental Protocol
  • Dissolve the purified N-Boc-3-((3,5-dimethoxybenzyl)oxy)azetidine (e.g., 8 mmol) in dichloromethane (DCM, 40 mL) in a round-bottomed flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 10 mL) dropwise to the stirred solution.

  • Remove the ice bath and stir the reaction at room temperature for 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in DCM and neutralize by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 3-((3,5-Dimethoxybenzyl)oxy)azetidine.

Expected Characterization Data for Final Product
  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz) (Predicted): δ 6.51 (d, 2H), 6.38 (t, 1H), 4.45 (s, 2H), 4.30 (m, 1H), 3.85 (m, 2H), 3.79 (s, 6H), 3.65 (m, 2H), 2.5-3.0 (br s, 1H, NH).

  • ¹³C NMR (CDCl₃, 101 MHz) (Predicted): δ 161.0, 140.5, 105.5, 99.5, 75.0, 72.0, 55.4, 52.5 (2C).

  • HRMS (ESI): Calculated for C₁₂H₁₈NO₃ [M+H]⁺, expected m/z value.

Quantitative Data Summary

StepCompound NameMW ( g/mol )AmountMoles (mmol)Equiv.Expected Yield
1 3,5-Dimethoxybenzyl alcohol168.1916.8 g1001.0-
Thionyl chloride118.9714.75 g1251.25-
Product: 3,5-Dimethoxybenzyl chloride 186.64 ~18.1 g ~97 -~97% [8]
2 N-Boc-3-hydroxyazetidine173.201.73 g101.0-
Sodium Hydride (60%)40.00440 mg111.1-
3,5-Dimethoxybenzyl chloride186.641.87 g101.0-
Product: N-Boc-protected ether 323.39 - - -70-85%
3 N-Boc-protected ether323.39(e.g., 8 mmol)81.0-
Trifluoroacetic Acid (TFA)114.02Excess---
Final Product 223.28 - - ->90%

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.[12]

  • Thionyl Chloride: Highly corrosive and toxic. Reacts with water to release toxic gases (HCl and SO₂). Handle with extreme care and avoid inhalation of vapors.

  • Sodium Hydride: Flammable solid that reacts violently with water, releasing flammable hydrogen gas. Dispense carefully, avoiding contact with moisture.

  • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe burns. Handle with care, ensuring no contact with skin or eyes.

  • Solvents: Diethyl ether and THF are highly flammable. Dichloromethane is a suspected carcinogen. Avoid open flames and ensure proper grounding of equipment.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Dimethoxybenzylzinc Chloride.
  • X-MOL. (2026, February 25). Understanding the Synthesis and Supply of 3,5-Dimethoxybenzyl Chloride.
  • ChemicalBook. (n.d.). 3,5-Dimethoxybenzyl chloride synthesis.
  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Benchchem. (n.d.). Preparation of 3,5-Dimethoxybenzylzinc chloride from 3,5-dimethoxybenzyl chloride.
  • ChemRxiv. (2025, January). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • ResearchGate. (2025, October 17).
  • PubMed. (2026, January 5).
  • American Chemical Society. (2024, December 12). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
  • PrepChem.com. (n.d.). Synthesis of 3,5-dimethoxybenzoyl chloride.
  • Apollo Scientific. (n.d.).
  • Beilstein Journals. (n.d.). Three-component synthesis of highly functionalized aziridines containing a peptide side chain and their one-pot conversion to β-lactams.
  • Elsevier. (n.d.). Azetidine Synthesis.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
  • Benchchem. (n.d.). Spectroscopic and Synthetic Profile of 3-Methoxy-3-phenylazetidine: A Technical Guide.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • MDPI. (2025, September 5). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer.
  • Royal Society of Chemistry. (n.d.). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties.
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 13).
  • LOCKSS. (2011, October 25).
  • TCI EUROPE N.V. (n.d.). 3-Hydroxyazetidine Hydrochloride.
  • TCI Deutschland GmbH. (n.d.). 3-Hydroxyazetidine Hydrochloride.
  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Fisher Scientific. (2009, November 30). SAFETY DATA SHEET - 3-Hydroxyazetidine hydrochloride.
  • Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis.
  • Peptides. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal.
  • ResearchGate. (n.d.). Boc deprotection conditions tested.
  • BZ Chemical. (2019, August 10). BOC Protection and Deprotection.
  • Advanced Journal of Chemistry, Section A. (2025, August 2).
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2026, March 2). Recent progress in synthesis of 3-functionalized azetidines.

Sources

Application

Application Note: N-Functionalization Strategies for 3-((3,5-Dimethoxybenzyl)oxy)azetidine

Executive Summary 3-((3,5-Dimethoxybenzyl)oxy)azetidine is a highly versatile, sp³-rich building block increasingly utilized in medicinal chemistry to improve metabolic stability and modulate lipophilicity. The azetidine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-((3,5-Dimethoxybenzyl)oxy)azetidine is a highly versatile, sp³-rich building block increasingly utilized in medicinal chemistry to improve metabolic stability and modulate lipophilicity. The azetidine ring offers a rigidified vector compared to flexible acyclic amines, while the 3,5-dimethoxybenzyl ether provides an established pharmacophoric and steric handle. This application note details robust, self-validating protocols for the functionalization of the secondary azetidine nitrogen, tailored for researchers and drug development professionals.

Structural Nuances & Mechanistic Rationale

The functionalization of azetidines presents unique chemical challenges due to inherent ring strain (approximately 26 kcal/mol). Under harsh basic or acidic conditions, or at elevated temperatures, the 4-membered ring is highly susceptible to nucleophilic ring-opening ()[1]. Furthermore, the presence of the 3-alkoxy substituent inductively lowers the pKa of the azetidine nitrogen slightly compared to unsubstituted azetidine, while also introducing steric hindrance.

Successful N-functionalization relies on the principle of mild activation :

  • Alkylation: Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salt formation), which exacerbates ring strain and triggers ring-opening. Reductive amination is the mechanistically superior choice, utilizing sodium triacetoxyborohydride (STAB) to selectively reduce the intermediate iminium ion without over-reacting[1].

  • Acylation: Requires sterically hindered, non-nucleophilic bases (e.g., DIPEA) to scavenge HCl without competing for the electrophile or degrading the azetidine core.

  • Arylation: Traditional Buchwald-Hartwig aminations often require strong bases (e.g., NaOtBu) and high heat, which can degrade the substrate. The Chan-Lam coupling, operating at room temperature with copper(II) catalysis, is the preferred mechanistic pathway for N-arylation of strained nitrogen heterocycles, preserving the delicate ring architecture ()[2].

Strategic Workflow for N-Functionalization

G A 3-((3,5-Dimethoxybenzyl)oxy)azetidine E Target: Basic Amine (High pKa) A->E F Target: Neutral/H-Bond Acceptor (Low pKa) A->F G Target: Rigidified Vector (Lipophilic) A->G B N-Alkylation (Reductive Amination) E->B C N-Acylation (Amide Formation) F->C D N-Arylation (Chan-Lam Coupling) G->D

Caption: Workflow for selecting N-functionalization strategies based on target properties.

Validated Protocols

Protocol A: Chemoselective Reductive N-Alkylation

Objective: Synthesize N-alkyl derivatives while preventing quaternary salt formation and ring-opening. Causality: STAB is chosen over NaBH₃CN because it is milder, avoids the generation of toxic cyanide byproducts, and is highly selective for iminium ions over aldehydes/ketones in mildly acidic environments ()[1].

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask, add 3-((3,5-Dimethoxybenzyl)oxy)azetidine (1.0 eq, 1.0 mmol) and the target aldehyde or ketone (1.2 eq).

  • Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE) (5.0 mL). Note: DCE is preferred over DCM due to its higher boiling point if gentle heating is required, though room temperature (RT) is standard.

  • Add glacial acetic acid (0.1 eq) to catalyze imine/iminium formation. Stir at RT for 30 minutes.

  • Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. The step-wise addition prevents thermal spikes that could induce ether cleavage.

  • Stir at RT for 2–4 hours. Monitor reaction completion via LC-MS.

  • Quench slowly with saturated aqueous NaHCO₃ (5 mL). Extract with EtOAc (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: Base-Mediated N-Acylation

Objective: Generate stable amide linkages. Causality: N,N-Diisopropylethylamine (DIPEA) is utilized instead of standard triethylamine or NaOH. Its bulky isopropyl groups prevent it from acting as a nucleophile, ensuring that the acyl chloride reacts exclusively with the azetidine nitrogen without base-catalyzed ring degradation.

Step-by-Step Methodology:

  • Dissolve 3-((3,5-Dimethoxybenzyl)oxy)azetidine (1.0 eq, 1.0 mmol) in anhydrous DCM (5.0 mL) under an inert argon atmosphere.

  • Add DIPEA (2.0 eq) and cool the reaction mixture to 0 °C using an ice bath. Cooling is critical to control the exothermic acylation and prevent ring degradation.

  • Add the acyl chloride (1.1 eq) dropwise over 5 minutes.

  • Allow the reaction to warm to RT and stir for 1–2 hours.

  • Quench with water (5 mL). Wash the organic layer sequentially with 0.5 M HCl (to remove unreacted amine/DIPEA), saturated NaHCO₃, and brine.

  • Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol C: Mild Cu-Catalyzed N-Arylation (Chan-Lam Coupling)

Objective: Couple the azetidine nitrogen to an aryl ring without utilizing harsh palladium-catalyzed conditions. Causality: Copper(II) acetate facilitates the oxidative cross-coupling of the amine with an arylboronic acid at room temperature, driven by ambient oxygen ()[3]. This avoids the thermal degradation typical of strained rings.

Step-by-Step Methodology:

  • In an open-air vessel, combine 3-((3,5-Dimethoxybenzyl)oxy)azetidine (1.0 eq, 1.0 mmol), arylboronic acid (2.0 eq), and Cu(OAc)₂ (0.1 eq).

  • Suspend the reagents in anhydrous DCM (10 mL).

  • Add pyridine (2.0 eq) as the basic ligand.

  • Stir vigorously at RT open to the air (or under an O₂ balloon) for 24–48 hours. Oxygen is the terminal oxidant required to regenerate the active Cu(II) species.

  • Monitor via TLC. Upon completion, filter the crude mixture through a pad of Celite to remove copper salts, eluting with EtOAc.

  • Concentrate the filtrate and purify via column chromatography.

Quantitative Data & Reaction Metrics

Functionalization MethodReagents / CatalystTemp (°C)Time (h)Expected Yield (%)Primary Byproducts / Risks
Reductive Alkylation Aldehyde, STAB, AcOH20–252–475–90Trace over-alkylation
Base-Mediated Acylation Acyl Cl, DIPEA0 to 251–280–95Hydrolyzed acyl chloride
Chan-Lam Arylation Ar-B(OH)₂, Cu(OAc)₂20–2524–4850–75Homocoupled aryl boronic

Troubleshooting & Self-Validation

A self-validating protocol requires built-in checkpoints. If LC-MS analysis indicates reaction failure or poor yield, the following logic matrix should be applied to identify the mechanistic breakdown and correct the trajectory.

Troubleshooting T1 Reaction Analysis (LC-MS / TLC) T2 Issue: Low Conversion (< 50%) T1->T2 T3 Issue: Ring-Opened Byproducts Detected T1->T3 T4 Action: Increase Electrophile Eq. or extend reaction time T2->T4 T5 Action: Switch to Milder Base (e.g., DIPEA) or Lower Temp T3->T5

Caption: Self-validating troubleshooting matrix for optimizing azetidine functionalization.

References

  • Photochemical Thiocarbonyl Difluoride Generation Enables Azetidine Synthesis. ChemRxiv. Available at: [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC - NIH. Available at:[Link]

Sources

Method

Application Note &amp; Protocols: A Scalable Synthesis Route for 3-((3,5-Dimethoxybenzyl)oxy)azetidine

Abstract This document provides a comprehensive guide to a robust and scalable synthesis of 3-((3,5-Dimethoxybenzyl)oxy)azetidine, a valuable building block in medicinal chemistry and drug development. The presented stra...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to a robust and scalable synthesis of 3-((3,5-Dimethoxybenzyl)oxy)azetidine, a valuable building block in medicinal chemistry and drug development. The presented strategy is centered around a Williamson ether synthesis, a classic yet highly effective method for forming ether linkages. We detail a two-part synthetic approach, beginning with the preparation of key intermediates—N-Boc-3-hydroxyazetidine and 3,5-dimethoxybenzyl chloride—followed by their coupling and subsequent deprotection. This guide is designed for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and strategic considerations necessary for successful scale-up.

Introduction and Strategic Overview

The azetidine ring is a privileged scaffold in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability while acting as a rigid, three-dimensional linker.[1][2] Specifically, 3-substituted azetidines serve as versatile intermediates for creating novel chemical entities.[3] The target molecule, 3-((3,5-Dimethoxybenzyl)oxy)azetidine, combines this valuable azetidine core with a 3,5-dimethoxybenzyl ether, a common structural motif in biologically active compounds.

Developing a scalable synthesis is critical for transitioning a compound from laboratory-scale research to preclinical and clinical development. The chosen synthetic strategy must be efficient, cost-effective, and reproducible on a large scale. Our approach is based on a convergent synthesis that joins two key fragments in the final steps, maximizing efficiency.

Retrosynthetic Analysis and Rationale

The most logical and industrially viable disconnection for the target molecule is at the ether C-O bond. This points to the Williamson ether synthesis , an SN2 reaction between an alkoxide and an alkyl halide.[4][5][6]

This retrosynthetic approach breaks the target molecule down into two key precursors:

  • 3-Hydroxyazetidine: The alcohol component, which will be deprotonated to form the nucleophilic alkoxide.

  • 3,5-Dimethoxybenzyl Halide: The electrophilic component with a good leaving group.

To prevent self-reaction or N-alkylation of the azetidine's secondary amine during the synthesis, a protecting group is essential. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the ether synthesis and its straightforward removal under acidic conditions.[7]

Overall Synthetic Workflow

The synthesis is structured into three primary stages: preparation of the protected azetidine alcohol, preparation of the benzyl chloride electrophile, and the final coupling reaction followed by deprotection.

G cluster_0 Part A: Azetidine Intermediate cluster_1 Part B: Benzyl Chloride Intermediate cluster_2 Part C: Coupling & Deprotection 1-Benzhydrylazetidin-3-ol HCl 1-Benzhydrylazetidin-3-ol HCl N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine 1-Benzhydrylazetidin-3-ol HCl->N-Boc-3-hydroxyazetidine  Debenzylation &  Boc Protection N-Boc-3-((3,5-dimethoxybenzyl)oxy)azetidine N-Boc-3-((3,5-dimethoxybenzyl)oxy)azetidine N-Boc-3-hydroxyazetidine->N-Boc-3-((3,5-dimethoxybenzyl)oxy)azetidine  Williamson Ether  Synthesis (NaH) 3,5-Dimethoxybenzyl alcohol 3,5-Dimethoxybenzyl alcohol 3,5-Dimethoxybenzyl chloride 3,5-Dimethoxybenzyl chloride 3,5-Dimethoxybenzyl alcohol->3,5-Dimethoxybenzyl chloride  Chlorination (SOCl₂) 3,5-Dimethoxybenzyl chloride->N-Boc-3-((3,5-dimethoxybenzyl)oxy)azetidine Final Product 3-((3,5-Dimethoxybenzyl)oxy)azetidine N-Boc-3-((3,5-dimethoxybenzyl)oxy)azetidine->Final Product  Boc Deprotection (Acid)

Diagram 1: Overall workflow for the scalable synthesis.

Protocols for the Synthesis of Key Intermediates

This section provides detailed protocols for the preparation of the two primary building blocks required for the synthesis.

Protocol 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate

While commercially available, N-Boc-3-hydroxyazetidine can be synthesized in large quantities from less expensive precursors. The following protocol details its preparation from 1-benzhydrylazetidin-3-ol hydrochloride via a one-pot debenzylation and Boc-protection sequence.[7]

Reaction Scheme: (Benzhydryl)-Azetidin-3-ol·HCl → [Pd/C, H₂, Boc₂O] → N-Boc-3-hydroxyazetidine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
1-Benzhydrylazetidin-3-ol HCl275.77100 g0.3631.0
Tetrahydrofuran (THF)72.111 L--
Di-tert-butyl dicarbonate (Boc₂O)218.2587 g0.3991.1
20% Palladium (Pd) on Carbon (50% wet)-20 g--
Hydrogen (H₂) gas2.02As needed--

Step-by-Step Protocol:

  • Reaction Setup: To a suitable hydrogenation vessel (e.g., a Parr shaker), add 1-benzhydrylazetidin-3-ol hydrochloride (100 g, 0.363 mol) and THF (1 L).

  • Reagent Addition: Add di-tert-butyl dicarbonate (87 g, 0.399 mol) to the suspension. Carefully add the wet 20% Pd/C catalyst (20 g).

    • Expert Insight: Adding the Boc anhydride at the start allows for the in situ protection of the free azetidine as soon as it is formed from debenzylation, minimizing potential side reactions.

  • Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas to 30-40 psi.

  • Reaction Execution: Stir the mixture vigorously at room temperature for 16-24 hours. The reaction progress can be monitored by TLC or LC-MS to confirm the consumption of the starting material. The vessel may need to be recharged with hydrogen to maintain pressure.[7]

  • Workup and Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional THF (2 x 100 mL).

  • Purification: Combine the filtrates and concentrate under reduced pressure to yield a crude oil or solid. The product can often be used directly in the next step. If further purification is needed, it can be purified by silica gel column chromatography using a hexane:ethyl acetate gradient.[7]

  • Expected Yield: ~80-90%.

Protocol 2: Synthesis of 3,5-Dimethoxybenzyl Chloride

This protocol describes the efficient conversion of 3,5-dimethoxybenzyl alcohol to the corresponding chloride, which is a potent electrophile for the subsequent SN2 reaction.[8][9]

Reaction Scheme: 3,5-Dimethoxybenzyl alcohol → [SOCl₂, Pyridine, Et₂O] → 3,5-Dimethoxybenzyl chloride

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
3,5-Dimethoxybenzyl alcohol168.1950 g0.2971.0
Diethyl ether (Et₂O), anhydrous74.12750 mL--
Pyridine, anhydrous79.101.5 mL0.0180.06
Thionyl chloride (SOCl₂)118.9726 mL0.3571.2

Step-by-Step Protocol:

  • Reaction Setup: In a 1 L round-bottomed flask equipped with a magnetic stirrer and an addition funnel, dissolve 3,5-dimethoxybenzyl alcohol (50 g, 0.297 mol) in anhydrous diethyl ether (750 mL). Add a catalytic amount of anhydrous pyridine (1.5 mL).

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • Reagent Addition: Charge the addition funnel with thionyl chloride (26 mL, 0.357 mol). Add the thionyl chloride dropwise to the stirred solution over 30-45 minutes, maintaining the internal temperature below 10 °C.

    • Safety First: This reaction releases HCl and SO₂ gas. It must be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours.[8][9]

  • Workup: Carefully pour the reaction mixture into 500 mL of ice-cold water to quench the excess thionyl chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 150 mL).

  • Washing: Combine the organic layers and wash sequentially with water (200 mL), saturated sodium bicarbonate solution (200 mL), and finally with brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield an off-white solid. The product is typically of high purity and can be used without further purification.[9]

  • Expected Yield: >95%.

Protocol for Williamson Ether Synthesis and Final Deprotection

This section outlines the core coupling reaction to form the ether linkage, followed by the final deprotection to yield the target compound.

Protocol 3: Synthesis of tert-Butyl 3-((3,5-dimethoxybenzyl)oxy)azetidine-1-carboxylate

This protocol utilizes the classic Williamson ether synthesis conditions, employing a strong base to generate the alkoxide nucleophile.

Diagram 2: Mechanism of Williamson ether synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
N-Boc-3-hydroxyazetidine173.2140 g0.2311.0
Sodium hydride (NaH, 60% in mineral oil)24.00 (as NaH)11.1 g0.2771.2
N,N-Dimethylformamide (DMF), anhydrous73.09400 mL--
3,5-Dimethoxybenzyl chloride186.6345.4 g0.2431.05

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried 1 L round-bottomed flask under an inert atmosphere (nitrogen or argon), suspend sodium hydride (11.1 g of 60% dispersion) in anhydrous DMF (200 mL).

    • Safety First: Sodium hydride is a highly flammable solid that reacts violently with water, releasing hydrogen gas. Handle only under an inert atmosphere and ensure all glassware is scrupulously dry.

  • Alkoxide Formation: Cool the suspension to 0 °C. Dissolve N-Boc-3-hydroxyazetidine (40 g, 0.231 mol) in anhydrous DMF (200 mL) and add it dropwise to the NaH suspension over 1 hour. Vigorous hydrogen evolution will be observed.

  • Stirring: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C. Dissolve 3,5-dimethoxybenzyl chloride (45.4 g, 0.243 mol) in a minimal amount of anhydrous DMF (~50 mL) and add it dropwise to the reaction mixture.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water (50 mL). Dilute the mixture with water (500 mL) and extract with ethyl acetate (3 x 300 mL).

  • Washing and Purification: Combine the organic layers and wash with brine (3 x 200 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash chromatography on silica gel.

    • Process Insight: For large-scale purification, direct chromatography can be challenging. Consider trituration with a non-polar solvent like hexane or a hexane/ether mixture to induce crystallization and avoid chromatography.

Protocol 4: Deprotection to Yield 3-((3,5-Dimethoxybenzyl)oxy)azetidine

The final step involves the removal of the Boc protecting group under acidic conditions to yield the free amine, typically isolated as a stable salt.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
N-Boc-protected ether323.3850 g0.1551.0
Dichloromethane (DCM)84.93250 mL--
Trifluoroacetic acid (TFA)114.02120 mL1.5510.0

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the N-Boc protected ether (50 g, 0.155 mol) in dichloromethane (250 mL) in a round-bottomed flask.

  • Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (120 mL) dropwise.

  • Reaction Execution: Remove the ice bath and stir the solution at room temperature for 2-4 hours, monitoring for the consumption of starting material by TLC.

  • Workup and Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting residue can be co-evaporated with toluene or DCM to remove residual acid. To obtain the hydrochloride salt, the residue can be dissolved in ether or ethyl acetate and treated with a solution of HCl in dioxane or ether until precipitation is complete. The resulting solid can be collected by filtration, washed with cold ether, and dried under vacuum.

Scalability and Troubleshooting

  • Purification of Polar Amines: The final product is a polar amine, which can be challenging to purify via normal-phase chromatography.[10] Isolation as a salt via crystallization is the preferred method for large-scale operations as it is more cost-effective and scalable.

  • Sodium Hydride Handling: On a large scale, the use of NaH requires specialized equipment to manage heat and hydrogen evolution safely. Alternatives like sodium or potassium tert-butoxide in THF can also be effective.

  • Reaction Monitoring: For all steps, LC-MS is the recommended tool for accurate reaction monitoring, ensuring complete conversion before proceeding to workup, which minimizes purification challenges.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable pathway to 3-((3,5-Dimethoxybenzyl)oxy)azetidine. By leveraging a robust Williamson ether synthesis and standard protection/deprotection chemistry, this guide offers a practical and well-documented procedure suitable for producing multi-gram quantities of this important building block for pharmaceutical research and development.

References

  • An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Dimethoxybenzylzinc Chloride. Benchchem.
  • The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD.
  • Understanding the Synthesis and Supply of 3,5-Dimethoxybenzyl Chloride. (2026, February 25).
  • Technical Support Center: Purification of Polar Azetidine Compounds. Benchchem.
  • 3,5-Dimethoxybenzyl chloride synthesis. ChemicalBook.
  • 1-N-Boc-3-hydroxyazetidine synthesis. ChemicalBook.
  • Preparation of 3,5-Dimethoxybenzylzinc chloride from 3,5-dimethoxybenzyl chloride. Benchchem.
  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. Google Patents.
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
  • Williamson ether synthesis. Wikipedia.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Williamson Synthesis. Organic Chemistry Portal.

Sources

Application

Application Notes and Protocols: 3-((3,5-Dimethoxybenzyl)oxy)azetidine in Fragment-Based Drug Design

Introduction: Unlocking New Chemical Space with a Privileged Scaffold In the landscape of modern drug discovery, Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying novel lead compounds.[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking New Chemical Space with a Privileged Scaffold

In the landscape of modern drug discovery, Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying novel lead compounds.[1][2] This approach relies on screening small, low-molecular-weight compounds, or "fragments," to identify those that bind with high ligand efficiency to a biological target. These initial low-affinity hits then serve as starting points for optimization into potent and selective drug candidates. The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has garnered significant attention as a "privileged scaffold" in medicinal chemistry.[3][4] Its inherent conformational rigidity, three-dimensional character, and favorable physicochemical properties make it an attractive motif for improving metabolic stability, aqueous solubility, and target-binding affinity.[5]

This guide focuses on the application of a specific, yet underexplored fragment, 3-((3,5-Dimethoxybenzyl)oxy)azetidine , in FBDD campaigns. We will delve into the unique attributes of this fragment, provide detailed protocols for its use in screening cascades, and discuss strategies for its evolution from a fragment hit to a lead compound.

The Strategic Advantage of 3-((3,5-Dimethoxybenzyl)oxy)azetidine

The selection of fragments for a screening library is a critical determinant of success in FBDD.[6] 3-((3,5-Dimethoxybenzyl)oxy)azetidine offers a compelling combination of features that make it a high-value addition to any fragment collection.

  • The Azetidine Core: A Vector for 3D Exploration. The strained four-membered ring of azetidine provides a rigid scaffold that limits conformational flexibility.[7] This pre-organization can reduce the entropic penalty upon binding to a target, leading to higher ligand efficiency.[7] The non-planar nature of the azetidine ring allows for the presentation of substituents in well-defined three-dimensional vectors, enabling exploration of deep or complex binding pockets that may be inaccessible to more planar fragments.[4][8]

  • The 3-Oxy-Linkage: A Versatile Interaction Point. The oxygen atom at the 3-position can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. The ether linkage provides a stable connection to the benzyl group while maintaining some rotational freedom for optimal positioning within a binding site.

  • The 3,5-Dimethoxybenzyl Moiety: A Modulator of Properties and a Handle for Growth. The 3,5-dimethoxy substitution pattern on the benzyl ring offers several advantages. The methoxy groups are weak hydrogen bond acceptors and can influence the electronic properties of the aromatic ring. This moiety can also serve as a versatile synthetic handle for fragment elaboration. The 3,5-dimethoxybenzyl group is a well-established protecting group in organic synthesis, and its chemistry is well-understood, facilitating the design of synthetic routes for hit-to-lead optimization.[9] Furthermore, this substitution pattern can contribute to improved metabolic stability.

Physicochemical Properties of the Fragment

To be an effective fragment, a molecule must adhere to the "Rule of Three," which provides general guidelines for fragment-like chemical space. Let's analyze the properties of 3-((3,5-Dimethoxybenzyl)oxy)azetidine:

PropertyValue"Rule of Three" Guideline
Molecular Weight223.27 g/mol ≤ 300 Da
cLogP1.45≤ 3
Hydrogen Bond Donors1 (azetidine N-H)≤ 3
Hydrogen Bond Acceptors3 (2x OMe, 1x ether O)≤ 3
Rotatable Bonds4≤ 3

While the number of rotatable bonds is slightly above the strict "Rule of Three," the overall profile of 3-((3,5-Dimethoxybenzyl)oxy)azetidine makes it an excellent candidate for fragment screening.

Experimental Workflow: From Fragment Screening to Hit Validation

The following section outlines a comprehensive workflow for identifying and validating the binding of 3-((3,5-Dimethoxybenzyl)oxy)azetidine to a protein target of interest.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Hit-to-Lead Optimization SPR Surface Plasmon Resonance (SPR) ITC Isothermal Titration Calorimetry (ITC) SPR->ITC Identified Hits NMR Ligand-Observed NMR (STD, WaterLOGSY) NMR->ITC Identified Hits Xray X-ray Crystallography ITC->Xray Confirmed Binders SAR Structure-Activity Relationship (SAR) Xray->SAR Structural Data Elaboration Fragment Growing/Linking SAR->Elaboration SAR Insights caption FBDD Workflow for Fragment Screening and Validation. Hit_to_Lead cluster_start Initial Hit cluster_strategy Optimization Strategies cluster_goal Lead Compound Fragment 3-((3,5-Dimethoxybenzyl)oxy)azetidine Growing Fragment Growing Fragment->Growing Linking Fragment Linking Fragment->Linking Merging Fragment Merging Fragment->Merging Lead Potent & Selective Lead Growing->Lead Linking->Lead Merging->Lead caption Hit-to-Lead Optimization Strategies.

Sources

Method

Application Note: Solvent Selection and Optimization for N-Functionalization of 3-((3,5-Dimethoxybenzyl)oxy)azetidine

Executive Summary The incorporation of sp³-rich saturated heterocycles like azetidine into pharmaceutical pipelines has revolutionized modern drug discovery by improving metabolic stability and aqueous solubility. The bu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of sp³-rich saturated heterocycles like azetidine into pharmaceutical pipelines has revolutionized modern drug discovery by improving metabolic stability and aqueous solubility. The building block 3-((3,5-Dimethoxybenzyl)oxy)azetidine presents a unique synthetic profile: it features a highly nucleophilic, strained secondary amine alongside a 3,5-dimethoxybenzyl (DMB) ether—an electron-rich protecting group/linker.

Designing synthetic routes for this molecule requires rigorous solvent selection. The solvent must simultaneously promote the desired N-functionalization (e.g., alkylation, transition-metal cross-coupling) while preventing azetidine ring-opening and premature cleavage of the acid- and oxidation-sensitive DMB ether. This application note provides authoritative, mechanistically grounded protocols for optimizing solvent environments in these critical transformations.

Physicochemical Profiling & Mechanistic Causality

To master the reactivity of 3-((3,5-Dimethoxybenzyl)oxy)azetidine, researchers must balance two competing physicochemical constraints:

  • Azetidine Ring Strain & Nucleophilicity: The four-membered azetidine ring possesses significant angle strain (~26 kcal/mol). While the secondary nitrogen is highly nucleophilic, harsh thermal conditions in the presence of strong electrophiles or protic acids can lead to unwanted ring-opening side reactions[1].

  • Lability of the 3,5-Dimethoxybenzyl (DMB) Ether: The DMB group is significantly more electron-rich than a standard benzyl ether. This electron density stabilizes benzylic carbocations, making the DMB ether highly susceptible to acidic cleavage (e.g., via Trifluoroacetic acid, TFA) and oxidative cleavage (e.g., via 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ)[2].

Causality in Solvent Selection: Solvents must be strictly anhydrous and free of latent acidic impurities. For instance, aged unbuffered chlorinated solvents (like chloroform) can generate trace HCl via photolytic degradation, which will prematurely cleave the DMB ether. Therefore, polar aprotic solvents (for SN2) and non-polar ethereal solvents (for catalysis) are prioritized.

Quantitative Solvent Compatibility Matrix

The following table summarizes the optimal solvent environments based on dielectric properties and their mechanistic impact on the bifunctional azetidine substrate.

SolventDielectric Constant (ε)Target Reaction ClassAzetidine Core StabilityDMB Ether StabilityRecommendation
Acetonitrile (MeCN) 37.5N-Alkylation / SN2HighHighOptimal
N,N-Dimethylformamide (DMF) 36.7SNAr / SN2HighHighOptimal
1,4-Dioxane 2.2Buchwald-HartwigHighHighOptimal
Toluene 2.4Buchwald-HartwigHighHighOptimal
Dichloromethane (DCM) 8.9Reductive AminationModerate (Quaternization risk)Moderate (Must be acid-free)Acceptable
Trifluoroacetic Acid (TFA) 8.5DeprotectionLow (Ring-opening risk)Low (Cleaves DMB)AVOID

Workflows & Experimental Protocols

Protocol A: N-Alkylation via Polar Aprotic Solvation

Mechanistic Rationale: Acetonitrile (MeCN) or DMF are selected because their polar aprotic nature poorly solvates the azetidine nitrogen, thereby maximizing its nucleophilicity. Furthermore, they effectively dissolve the electrophile while maintaining inorganic bases (e.g., K₂CO₃) in a reactive suspension without providing acidic protons that could cleave the DMB ether[1].

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried flask with 3-((3,5-Dimethoxybenzyl)oxy)azetidine (1.0 equiv) and anhydrous MeCN (0.2 M concentration).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.5 equiv). Stir the suspension at room temperature for 15 minutes to ensure scavenging of any trace ambient acids.

  • Electrophile Addition: Dropwise add the alkyl halide (1.1 equiv).

  • Thermal Activation: Heat the reaction to 60 °C. Avoid exceeding 80 °C to prevent azetidine quaternization-induced ring-opening.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material mass [M+H]⁺ disappears, replaced by the alkylated product mass. The DMB ether mass fragment should remain intact.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Mechanistic Rationale: 1,4-Dioxane and Toluene are the premier choices for Buchwald-Hartwig aminations of azetidines[3]. These non-polar solvents are critical for stabilizing the low-valent Pd(0) catalytic species and facilitating the oxidative addition step. Crucially, they do not participate in side reactions with the strong bases (e.g., NaOtBu, Cs₂CO₃) required for the catalytic cycle[4].

Step-by-Step Procedure:

  • Degassing (Critical): In a Schlenk tube, dissolve the aryl halide (1.0 equiv) and 3-((3,5-Dimethoxybenzyl)oxy)azetidine (1.2 equiv) in anhydrous 1,4-Dioxane (0.1 M). Sparge the solvent with ultra-pure Argon for 15 minutes. Oxygen must be excluded to prevent Pd(0) oxidation and DMB ether degradation.

  • Catalyst Complexation: Add Pd₂(dba)₃ (2.5 mol%) and BrettPhos or BINAP ligand (5 mol%).

  • Base Addition: Add Cs₂CO₃ (2.0 equiv). (Note: Cs₂CO₃ is preferred over NaOtBu if the substrate contains base-sensitive functional groups).

  • Coupling: Seal the tube and heat to 90 °C for 12 hours.

  • Self-Validation Checkpoint: A successful catalytic cycle maintains a dark red/brown hue. A shift to pale yellow or precipitation of black Pd(0) indicates catalyst death.

  • Workup: Dilute with EtOAc, wash with water, dry over Na₂SO₄, and purify via flash chromatography.

Visualizations of Reaction Pathways

SolventDecision Start 3-((3,5-Dimethoxybenzyl)oxy)azetidine Reaction Pathway Alkylation N-Alkylation (SN2) Start->Alkylation BHA Buchwald-Hartwig Cross-Coupling Start->BHA RedAm Reductive Amination Start->RedAm MeCN Optimal: MeCN or DMF (Polar Aprotic) Enhances Nucleophilicity Alkylation->MeCN Dioxane Optimal: 1,4-Dioxane or Toluene (Non-polar) Stabilizes Pd Catalysts BHA->Dioxane DCE Optimal: DCE or THF (Weakly Polar) Supports Mild Reductants RedAm->DCE Avoid CRITICAL WARNING: Avoid Strong Acids (e.g., TFA) & Oxidants (e.g., DDQ) Risk: DMB Ether Cleavage MeCN->Avoid Dioxane->Avoid DCE->Avoid

Caption: Decision tree for solvent selection based on the target N-functionalization pathway.

BHCycle Pd0 Pd(0) Active Catalyst Solvated in 1,4-Dioxane/Toluene OxAdd Oxidative Addition Ar-X insertion into Pd(0) Pd0->OxAdd AmineCoord Azetidine Coordination N-binds to Pd(II) complex OxAdd->AmineCoord Deprotonation Deprotonation Cs2CO3 removes HX in Dioxane AmineCoord->Deprotonation RedElim Reductive Elimination Ar-N bond forms, Pd(0) regenerates Deprotonation->RedElim RedElim->Pd0

Caption: Buchwald-Hartwig catalytic cycle highlighting the role of non-polar ethereal solvents.

References

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries ACS Publications, Journal of Medicinal Chemistry[Link][3]

  • Protecting Groups: Oxidative Cleavage of p-Methoxybenzyl and Dimethoxybenzyl Ethers Thieme Connect[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Azetidine Ring Opening During Ether Synthesis

Welcome to the Application Science Help Desk. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the undesired ring-opening of azetidines during etherification.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Help Desk. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the undesired ring-opening of azetidines during etherification. The azetidine core is a highly valuable, conformationally constrained motif, but its inherent ring strain (approximately 25.4 kcal/mol) makes it a kinetic spring waiting to uncoil[1].

This guide provides a deep dive into the causality of azetidine instability, actionable troubleshooting steps, and self-validating protocols to ensure your ether synthesis proceeds with intact small rings.

Mechanistic Insights: The "Why" Behind Ring Cleavage

To prevent ring opening, we must first understand the causality behind it. The azetidine nitrogen is a secondary amine with a pKa of ~11.2, making it highly basic. During classical ether synthesis (which often utilizes strong Brønsted acids, Lewis acids, or strong bases), the unprotected azetidine nitrogen is easily protonated or coordinates with Lewis acid catalysts.

This coordination forms an azetidinium ion . The positive charge on the nitrogen drastically increases the electrophilicity of the adjacent carbons. Driven by the thermodynamic relief of the 25.4 kcal/mol ring strain, any available nucleophile (such as the alcohol solvent, alkoxide, or even a pendant amide group) will attack the carbon, cleaving the C–N bond and irreversibly opening the ring[2].

By installing an electron-withdrawing protecting group (EWG) such as N-Cbz or N-Boc, the nitrogen's lone pair delocalizes into the carbonyl system. This eliminates its basicity, prevents azetidinium formation, and secures the ring during etherification[3].

Mechanism A Azetidinol (NH) High Basicity B Protonation / Lewis Acid Coordination A->B Strong Acid/Lewis Acid E N-Protected Azetidinol (e.g., N-Cbz, N-Boc) A->E Protection (CbzCl, Boc2O) C Azetidinium Ion (Activated for Cleavage) B->C Rapid D Nucleophilic Attack (Ring Opening) C->D ROH / Nucleophile F Reduced N-Basicity (Lone Pair Delocalization) E->F Acidic/Basic Conditions G Successful Etherification (Intact Ring) F->G Etherification (e.g., Fe-Catalyzed)

Mechanistic pathways of azetidine ring opening vs. successful etherification via N-protection.

Troubleshooting Guide & FAQs

Q1: Why does my azetidine ring open during a classical Williamson ether synthesis? A1: Williamson ether synthesis requires strong bases (e.g., NaH, KOtBu) and elevated temperatures. While the azetidine ring is generally more stable to base than to acid, high temperatures combined with strong nucleophiles (alkoxides) can trigger an SN2-like ring opening. Furthermore, if your substrate contains an unprotected NH, the base will deprotonate it, leading to unpredictable polymerization or decomposition. Solution: Switch to milder conditions like the Mitsunobu reaction, which operates at room temperature under neutral conditions.

Q2: How can I perform acid-catalyzed etherification of azetidinols without ring cleavage? A2: Direct Brønsted acid-catalyzed etherification of 3-aryl-azetidinols is possible, but it requires precise control[4]. You must use a protecting group that tolerates acid (like N-Cbz) and a mild catalyst. For example, Iron(III) catalysts (like FeCl3 or Fe(OTf)3) can selectively activate the benzylic/tertiary alcohol to form a stabilized carbocation at the 3-position without coordinating strongly enough to the protected nitrogen to cause ring cleavage[3].

Q3: I observed a +18 Da mass shift in my LC-MS after attempting etherification. What happened? A3: A +18 Da shift indicates the addition of water. Your azetidine ring was likely activated (via acid or prolonged heat), and during the aqueous workup, water acted as a nucleophile to cleave the ring, resulting in an acyclic amino-diol. This is a classic symptom of insufficient nitrogen protection or overly harsh Lewis acidic conditions.

Workflow Start Ether Synthesis on Azetidine CheckPG Is Nitrogen Protected with an EWG? Start->CheckPG AddPG Install N-Cbz, N-Boc, or N-Ts CheckPG->AddPG No CheckCond Are conditions strongly acidic or basic? CheckPG->CheckCond Yes AddPG->CheckCond SwitchMild Use Mild Conditions (Mitsunobu, Fe-catalyst) CheckCond->SwitchMild Yes Proceed Proceed with Reaction Monitor by LC-MS/TLC CheckCond->Proceed No SwitchMild->Proceed Success Intact Azetidine Ether Proceed->Success

Troubleshooting workflow for preventing azetidine ring opening during ether synthesis.

Quantitative Data: Protecting Group Strategy

Choosing the correct protecting group is the single most important variable in preventing ring opening. The table below summarizes the causality between the electronic nature of the protecting group and the success rate of subsequent etherifications.

Protecting GroupNitrogen Basicity (pKa)Liability to Acid/Lewis AcidRecommended Etherification MethodRing-Opening Risk
None (NH) High (~11.2)Very High (Forms Azetidinium)None (Avoid direct etherification)Critical
N-Alkyl High (~10.5)HighMitsunobu (Neutral conditions)High
N-Boc Low (Delocalized)LowMitsunobu, Mild Base (Ag2O)Low
N-Cbz Low (Delocalized)LowFe-Catalyzed[3], Brønsted Acid[4]Low
N-Ts Very LowVery LowBase-mediated (Williamson)Low

Self-Validating Experimental Protocols

To guarantee trustworthiness in your workflow, do not rely solely on end-point yields. The following protocols are designed as self-validating systems , meaning they contain built-in analytical checkpoints to verify the integrity of the azetidine ring in real-time.

Protocol A: Mild Mitsunobu Etherification of N-Boc-3-azetidinol

Causality: The Mitsunobu reaction operates under strictly neutral conditions, completely bypassing the formation of the destructive azetidinium ion.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under argon, dissolve N-Boc-3-azetidinol (1.0 eq) and the desired phenol (1.1 eq) in anhydrous THF (0.2 M).

  • Activation: Add Triphenylphosphine (PPh3) (1.2 eq) and cool the mixture to 0 °C.

  • Coupling: Slowly add Diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat.

    • Validation: The desired N-Boc ether will not stain. If the ring has opened to form a secondary amine, a bright blue/purple spot will appear. If purple is absent, the ring is intact.

  • Self-Validation Checkpoint 2 (LC-MS): Analyze an aliquot via LC-MS.

    • Validation: Look for the [M+Na]+ peak or [M+H−tBu]+ . The absence of an [M+18]+ peak confirms no hydrolytic ring cleavage has occurred.

  • Workup: Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Iron-Catalyzed Etherification of N-Cbz-3-aryl-azetidinols

Causality: For tertiary 3-aryl-azetidinols, SN2 methods fail due to steric hindrance. Iron(III) catalysis selectively generates a carbocation at the 3-position. The N-Cbz group is mandatory here; it prevents the iron from coordinating to the nitrogen, forcing it to activate the alcohol instead[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Cbz-3-aryl-azetidinol (1.0 eq) and the aliphatic alcohol nucleophile (3.0 eq) in anhydrous toluene (0.1 M).

  • Catalysis: Add FeCl3​ or Fe(OTf)3​ (5 mol%).

  • Reaction: Stir the mixture at 40 °C for 4–6 hours.

  • Self-Validation Checkpoint 1 (LC-MS Ratio): The primary side reaction is the elimination of the carbocation to form an azetine (double bond in the ring).

    • Validation: Check the LC-MS for the ratio of [M+H]+ (desired ether) to [M−18+H]+ (elimination byproduct). If elimination exceeds 15%, lower the temperature to 25 °C.

  • Self-Validation Checkpoint 2 (1H NMR): After aqueous quench (sat. NaHCO3​ ) and extraction (EtOAc), take a crude 1H NMR.

    • Validation: The intact azetidine ring protons will appear as distinct, rigid multiplets between 3.8–4.5 ppm. If the ring has opened, these signals will shift upfield (~2.5–3.5 ppm) and lose their constrained coupling patterns, appearing as a flexible aliphatic chain.

  • Purification: Isolate the product via column chromatography.

References

  • Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines ACS Medicinal Chemistry Letters[Link]

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature for O-Alkylation of Azetidin-3-ol

Welcome to the technical support center for the synthesis of azetidin-3-ol ethers. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the critical parameter o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of azetidin-3-ol ethers. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the critical parameter of temperature in the O-alkylation of azetidin-3-ol and its N-protected derivatives. Ethers of azetidin-3-ol are valuable building blocks in medicinal chemistry, and achieving high yield and selectivity is paramount. This resource provides in-depth, experience-based answers to common challenges encountered during this sensitive transformation.

FAQs: Foundational Questions for O-Alkylation

Q1: Why is temperature control so critical for the O-alkylation of azetidin-3-ol?

A: Temperature control is the most critical parameter in this reaction due to the presence of two competing nucleophilic sites: the oxygen of the hydroxyl group (O-alkylation) and the nitrogen of the azetidine ring (N-alkylation). This is a classic synthetic challenge involving ambident nucleophiles.[1]

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the formation of the product that is formed fastest. The oxygen atom is generally more nucleophilic (harder nucleophile) and less sterically hindered than the nitrogen, especially when the nitrogen is protected (e.g., with a Boc group). Therefore, lower temperatures (e.g., -78 °C to 0 °C) typically favor the desired O-alkylation product.

  • Side Reactions: At higher temperatures, the reaction moves towards thermodynamic control, and the rate of competing reactions increases. This can lead to a higher proportion of the more stable N-alkylated product.[2] Furthermore, elevated temperatures can promote elimination (E2) side reactions, especially with secondary or sterically hindered alkyl halides, leading to the formation of alkenes and reducing the overall yield.[3][4] In some cases, high temperatures can even lead to decomposition of the starting material or product.[5]

Q2: What is a good starting temperature for my O-alkylation experiment?

A: A conservative and highly recommended starting point is 0 °C .

Begin by deprotonating the azetidin-3-ol with a strong base (e.g., NaH, KH, LiHMDS) at 0 °C in an appropriate anhydrous polar aprotic solvent like THF or DMF.[6][7] After the alkoxide has formed, add the alkylating agent slowly while maintaining the temperature at 0 °C. Monitor the reaction by TLC or LC-MS. If no reaction or slow conversion is observed after a reasonable time (e.g., 1-2 hours), you can then allow the reaction to slowly warm to room temperature. This gradual approach minimizes the risk of runaway reactions and the formation of undesired byproducts. For particularly reactive alkylating agents, starting at -78 °C is a prudent strategy.[8]

Q3: How does the choice of N-protecting group influence the optimal reaction temperature?

A: The N-protecting group has a significant impact on the nucleophilicity of the ring nitrogen and, consequently, the O/N selectivity.

  • Electron-Withdrawing Groups (e.g., Boc, Cbz): These groups are highly recommended. They decrease the electron density on the nitrogen atom, significantly reducing its nucleophilicity and propensity to undergo N-alkylation.[9] With a Boc or Cbz group in place, you have a wider and more forgiving temperature window. Reactions can often be run successfully between 0 °C and room temperature.

  • Electron-Donating/Sterically Bulky Groups (e.g., Benzyl (Bn), Benzhydryl (Boc)): While these groups offer some steric hindrance, they do not reduce the nitrogen's nucleophilicity. In these cases, N-alkylation is a more significant competitive pathway. Stricter temperature control and lower temperatures are often necessary to achieve good O-selectivity.[10][11]

Troubleshooting Guide: Addressing Common Experimental Issues

Problem: My reaction shows low or no conversion. I'm recovering mostly starting material.

Possible Causes & Solutions:

  • Insufficient Deprotonation: Your base may be old or insufficient. Ensure you are using a fresh, active base (like NaH, ensuring the mineral oil is washed away if necessary) and an anhydrous solvent.

  • Temperature is Too Low: The activation energy for the reaction may not be met at the current temperature.

    • Actionable Step: After an initial period at a low temperature (e.g., 0 °C for 1-2 hours), allow the reaction to warm slowly to room temperature (approx. 20-25 °C). Monitor the progress closely. If conversion is still slow, gentle heating to 40-50 °C can be attempted, but be aware this increases the risk of side reactions.[3][4]

  • Poor Leaving Group: Your alkylating agent may have a poor leaving group (e.g., -Cl).

    • Actionable Step: Convert the alkyl chloride to an iodide in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI). Iodide is an excellent leaving group and can significantly accelerate the reaction rate, often avoiding the need for higher temperatures.[6]

Problem: I'm getting a significant amount of the N-alkylated byproduct.

Possible Causes & Solutions:

  • Reaction Temperature is Too High: This is the most common cause. Higher temperatures favor the thermodynamically more stable N-alkylated product.

    • Actionable Step: Rerun the reaction at a lower temperature. Start the addition of the alkylating agent at -20 °C or even -78 °C and let the reaction warm very slowly. The goal is to find the "sweet spot" where O-alkylation proceeds at a reasonable rate while N-alkylation is minimized.

  • Sub-optimal N-Protecting Group: If you are using an N-H azetidine or one with a simple alkyl group, N-alkylation will be highly competitive.

    • Actionable Step: If possible, protect the azetidine nitrogen with an electron-withdrawing group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) before attempting the O-alkylation.[12]

Problem: My TLC/LC-MS shows a complex mixture of products and potential decomposition.

Possible Causes & Solutions:

  • Excessive Heat: Azetidines are strained rings and can be sensitive to high temperatures, potentially leading to ring-opening or other decomposition pathways.[13]

    • Actionable Step: Immediately lower the reaction temperature. A typical Williamson ether synthesis is conducted between 50-100 °C, but for sensitive substrates like azetidines, this is often too high.[3][4] Stick to the sub-ambient to ambient temperature range unless absolutely necessary.

  • Strongly Basic Conditions with Hindered Halides: If you are using a secondary or tertiary alkyl halide, high temperatures combined with a strong base will strongly favor the E2 elimination pathway.[3]

    • Actionable Step: Use a primary alkyl halide if your synthesis allows. If a secondary halide is required, use the lowest possible temperature that affords conversion and consider a milder base if feasible.

Data Summary: Temperature Effects on O-Alkylation

Temperature RangeExpected O/N SelectivityPotential Side ReactionsRecommendations
-78 °C to 0 °C High to Excellent Very slow reaction rateOptimal starting range. Ideal for achieving high O-selectivity, especially with reactive alkylating agents or sensitive substrates.
0 °C to Room Temp (~25 °C) Good to High Minor N-alkylation may occurA practical working range for many N-Boc or N-Cbz protected azetidinols. Allows for reasonable reaction times.
Room Temp to 50 °C Moderate to Poor Increased N-alkylation, potential for E2 elimination with hindered halides.Use with caution. Only recommended if no conversion is seen at lower temperatures and after adding a catalyst like NaI.
> 50 °C Poor Significant N-alkylation, E2 elimination, potential for substrate/product decomposition.[3][4]Not recommended. High risk of complex mixtures and low yield of the desired product.

Experimental Protocol: O-Benzylation of N-Boc-azetidin-3-ol

This protocol provides a robust starting point for the O-alkylation of a protected azetidin-3-ol.

Materials:

  • N-Boc-azetidin-3-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Flask Preparation: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-azetidin-3-ol (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DMF or THF.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Deprotonation: While stirring, carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30-60 minutes, or until gas evolution ceases, indicating the formation of the alkoxide.

  • Alkylation: Slowly add benzyl bromide (1.1 eq) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every hour.

  • Temperature Adjustment (If Necessary): If after 2-3 hours little to no conversion is observed, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue to monitor.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired O-benzyl-N-Boc-azetidin-3-ol.

Troubleshooting Workflow

This diagram outlines a logical sequence for troubleshooting temperature-related issues during your O-alkylation reaction.

G cluster_yes cluster_no cluster_no2 start Start Reaction: Deprotonation at 0°C, Add Alkylating Agent at 0°C monitor1 Monitor Reaction (1-2h) Is there conversion? start->monitor1 proceed Maintain 0°C or allow slow warm to RT. Continue monitoring. monitor1->proceed Yes troubleshoot1 Low/No Conversion monitor1->troubleshoot1 No complete Reaction Complete proceed->complete side_products Major Side Products? (e.g., N-Alkylation) proceed->side_products action1 Action: Add cat. NaI Allow to warm to RT. troubleshoot1->action1 monitor2 Monitor Reaction (1-2h) Is there conversion now? action1->monitor2 monitor2->proceed Yes troubleshoot2 Still No Conversion monitor2->troubleshoot2 No action2 Action: Gentle heat (40-50°C) CAUTION: Monitor side products. troubleshoot2->action2 side_products->complete No lower_temp Action: Rerun reaction at lower temp (-20°C to -78°C) side_products->lower_temp Yes

Sources

Troubleshooting

Troubleshooting low conversion rates in azetidine functionalization

Technical Support Center: Azetidine Functionalization A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Azetidine Chemistry. This guide is designed to pro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Azetidine Functionalization

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Azetidine Chemistry. This guide is designed to provide in-depth troubleshooting assistance for common challenges encountered during the functionalization of azetidines. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols needed to overcome low conversion rates and unexpected side reactions, ensuring the success of your synthetic campaigns.

The unique reactivity of the azetidine ring, driven by approximately 25.4 kcal/mol of ring strain, makes it a valuable scaffold in medicinal chemistry.[1] However, this same strain energy is the primary reason for many of the synthetic challenges, including a high propensity for ring-opening.[2][3] This guide is structured to address these issues systematically, from pre-reaction checks to post-reaction purification.

Section 1: Foundational Issues & Pre-Reaction Checks

Before troubleshooting specific reaction failures, it's crucial to ensure the fundamentals are in place. Overlooking these basic aspects can often be the source of poor results.

Q1: My azetidine functionalization reaction is failing completely. Where should I start my investigation?

A1: When facing a total lack of product formation, it's essential to return to first principles before assuming a complex mechanistic issue. The problem often lies in reagent quality, reaction setup, or the stability of the starting material itself.

  • Reagent Purity and Integrity:

    • Azetidine Starting Material: Is your azetidine substrate pure? Azetidines can be challenging to purify and may contain residual acids or salts from their synthesis, which can interfere with subsequent reactions.[4] Consider re-purifying your starting material by distillation or chromatography on neutral alumina if you suspect impurities.

    • Reagents and Solvents: Ensure all reagents are of appropriate quality and solvents are anhydrous, especially for reactions involving organometallics or strong bases. Water can quench reagents and catalysts, leading to complete reaction failure.

  • Inert Atmosphere:

    • Many catalysts and reagents used in modern synthetic chemistry (e.g., palladium catalysts, strong bases like LDA or n-BuLi) are sensitive to oxygen and moisture. Ensure your reaction is performed under a rigorously inert atmosphere (Nitrogen or Argon). Degas your solvents thoroughly.

  • Temperature Control:

    • Verify the accuracy of your temperature monitoring equipment. For reactions run at low temperatures (e.g., -78 °C), ensure the reaction mixture is actually reaching and maintaining that temperature.

Section 2: Troubleshooting Low Conversion & Yield

Low conversion is the most common complaint in azetidine functionalization. The root cause is typically a competition between the desired reaction pathway and one or more unproductive pathways, such as starting material decomposition or the formation of side products.

Q2: I'm attempting an N-acylation of my azetidine with an acyl chloride, but I'm getting very low yield and recovering most of my starting material. What's going wrong?

A2: This is a classic issue. The low yield is likely due to either insufficient reactivity or a side reaction that deactivates your reagents. The primary suspect is often the base used and the reaction temperature.

  • Causality: The nitrogen atom in an azetidine is a relatively weak nucleophile, especially if substituted with bulky groups. The reaction requires a base to scavenge the HCl byproduct. However, if the base is too weak, the reaction stalls. If the reaction is run at too high a temperature, the strained ring can open.[5]

  • Troubleshooting Steps:

    • Choice of Base: A non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard. If conversion is still low, consider a stronger base like Proton-Sponge or DBU, but be mindful that stronger bases can promote elimination or other side reactions.

    • Temperature Management: These reactions are often exothermic. The acyl chloride should be added slowly and dropwise to a cooled solution (0 °C to -20 °C) of the azetidine and base to prevent localized heating and subsequent ring-opening.[5]

    • Acylating Agent: If the acyl chloride is too sterically hindered or electronically deactivated, consider switching to a more reactive acylating agent, such as an acid anhydride or using peptide coupling reagents (e.g., HATU, HOBt/EDC) with the corresponding carboxylic acid.

Troubleshooting Summary: N-Acylation of Azetidines
Parameter Potential Issue Recommended Solution & Rationale
Base Base is too weak to effectively scavenge HCl, leading to protonation of the azetidine and stalling the reaction.Use a stronger, non-nucleophilic base (e.g., DIPEA, Proton-Sponge). This ensures the azetidine remains deprotonated and nucleophilic.
Temperature Reaction is too warm, promoting ring-opening side reactions.Perform the reaction at low temperatures (0 °C to -78 °C) and add the acyl chloride dropwise. This minimizes the rate of decomposition.[5]
Reaction Time Prolonged reaction times, even at low temperatures, can allow for gradual decomposition.Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Acyl Chloride Reagent may be old or partially hydrolyzed, reducing its effective concentration.Use a freshly opened bottle of acyl chloride or redistill it before use.

Q3: My Palladium-catalyzed N-arylation (Buchwald-Hartwig coupling) is giving poor conversion. How can I optimize it?

A3: Buchwald-Hartwig couplings are powerful but sensitive to the specific combination of ligand, base, and substrate. For a strained ring like azetidine, optimization is key.

  • Causality: The efficiency of the catalytic cycle depends on the rates of oxidative addition, ligand exchange, and reductive elimination. Steric hindrance around the azetidine nitrogen can slow down the crucial C-N bond-forming reductive elimination step. The choice of ligand is paramount in stabilizing the palladium center and facilitating this step.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for Buchwald-Hartwig N-arylation.
  • Expert Recommendations:

    • Ligand Screening: This is the most critical variable. Start with bulky, electron-rich biarylphosphine ligands like XPhos or BrettPhos, as these are often effective for hindered substrates.[6]

    • Base Selection: Strong, poorly soluble bases like sodium tert-butoxide can sometimes lead to decomposition. A weaker, more soluble base like potassium phosphate (K₃PO₄) or lithium bis(trimethylsilyl)amide (LiHMDS) can provide a more controlled reaction environment.

    • Aryl Halide Partner: If using an aryl chloride, the oxidative addition step is often rate-limiting. Switching to the corresponding aryl bromide or iodide will significantly accelerate the reaction.

Section 3: Identifying and Mitigating Side Reactions

The primary side reaction plaguing azetidine chemistry is ring-opening. Understanding what triggers it is key to preventing it.

Q4: My reaction produces a complex mixture of products, and I suspect azetidine ring-opening. What causes this, and how can I prevent it?

A4: Ring-opening is a consequence of the inherent strain in the four-membered ring and is most commonly triggered by acids (both Lewis and Brønsted) or, in some cases, strong nucleophiles.[3][5][7]

  • Causality - The Role of Protonation/Coordination: When the azetidine nitrogen is protonated by a Brønsted acid or coordinates to a Lewis acid, the strain in the ring is significantly increased. This makes the α-carbons highly electrophilic and susceptible to attack by even weak nucleophiles (like the solvent, water, or counter-ions), leading to cleavage of the C-N bond.

    Caption: Competing pathways in azetidine functionalization.
  • Preventative Strategies:

    • Control pH: Maintain neutral or slightly basic conditions throughout the reaction and workup. Avoid acidic aqueous washes (e.g., 1M HCl) if your product is sensitive. Use saturated sodium bicarbonate or a phosphate buffer instead.

    • N-Protecting Groups: The choice of the nitrogen protecting group is critical. Electron-withdrawing groups can stabilize the ring by reducing the nucleophilicity and basicity of the nitrogen atom.

Table: Comparison of Common N-Protecting Groups for Azetidine Stability
Protecting GroupStability to AcidStability to BaseRemoval ConditionsKey Considerations
Boc Labile, especially to strong acids (e.g., TFA).[5]Generally StableStrong Acid (TFA, HCl)Common and easily removed, but incompatible with acidic reaction conditions.
Cbz More stable than Boc.Generally StableHydrogenolysis (H₂, Pd/C)Offers orthogonal deprotection. Useful when acid-labile groups are present elsewhere.
Sulfonyl (Tosyl, Nosyl) Very StableGenerally StableHarsh Reductive (Na/NH₃) or Nucleophilic (thiophenol for Nosyl)Provides excellent stability but can be difficult to remove. The strong electron-withdrawing nature can sometimes activate the ring toward certain nucleophiles.[5]

Q5: I am trying a C-H functionalization at the 3-position of the azetidine ring, but I am getting a bicyclic side product instead. What is happening?

A5: You are likely observing a competing intramolecular C-H amination or "azetidination" reaction.[8] This is particularly common in palladium-catalyzed reactions designed for γ-C(sp³)–H activation.

  • Causality: In these reactions, a directing group (often a picolinamide) helps the palladium catalyst coordinate and activate a specific C-H bond.[9] If the reaction conditions (oxidant, additives) are not perfectly tuned for the desired intermolecular coupling (e.g., with an aryl halide), the activated C-H bond can undergo intramolecular cyclization with the directing group's amide nitrogen, forming a new fused ring system.

  • Mitigation Strategies:

    • Re-optimize Additives: The balance between C-H arylation and azetidination can be sensitive to additives. For example, in some systems, the presence of copper salts can favor arylation, while their absence might lead to the cyclized side product.[8]

    • Modify the Directing Group: A bulkier or electronically different directing group can alter the geometry of the metallacyclic intermediate, disfavoring the intramolecular pathway.

    • Aryl Halide Reactivity: Using a more reactive coupling partner (e.g., an electron-deficient aryl iodide) can sometimes accelerate the desired intermolecular reaction, outcompeting the intramolecular side reaction.

Section 4: Post-Reaction & Purification Challenges

Successfully forming your product is only half the battle. Isolating it can be just as challenging.

Q6: My functionalized azetidine seems to decompose during silica gel column chromatography. How can I purify my product safely?

A6: This is a very common problem. The acidic nature of standard silica gel can catalyze the ring-opening of sensitive azetidines.[4]

  • Solutions:

    • Neutralize the Silica: Pre-treat the silica gel by preparing the slurry in a solvent containing a small amount of a volatile base, like 1-2% triethylamine in the eluent. This will neutralize the acidic sites on the silica surface.

    • Use an Alternative Stationary Phase:

      • Alumina (Neutral or Basic): Alumina is a good alternative for purifying basic compounds like azetidines. Start with a neutral grade (Brockmann III) and switch to basic if needed.

      • Florisil or C18 (Reverse-Phase): For very polar or sensitive compounds, these can be excellent alternatives.

    • Avoid Chromatography: If possible, purify the product by other means:

      • Distillation: For volatile, thermally stable azetidines, Kugelrohr or short-path distillation can be very effective.

      • Crystallization: If your product is a solid, crystallization is the ideal purification method as it often provides material of very high purity.

Section 5: Key Experimental Protocols

Here are detailed, step-by-step protocols for common troubleshooting and optimization experiments.

Protocol 1: Micro-scale Screening of Bases and Solvents for N-Acylation

This protocol allows for the rapid testing of multiple conditions to find the optimal parameters for a problematic N-acylation reaction.

  • Preparation: Arrange an array of 8 small reaction vials (e.g., 1-dram vials) with stir bars on a multi-position stir plate.

  • Azetidine Addition: To each vial, add a solution of your azetidine starting material (e.g., 20 mg, 1.0 equiv) in the designated solvent (0.5 mL).

  • Base Addition: To each vial, add the designated base (1.5 equiv).

    • Vials 1-4 (Solvent: DCM): 1-TEA, 2-DIPEA, 3-Proton-Sponge, 4-DBU

    • Vials 5-8 (Solvent: THF): 5-TEA, 6-DIPEA, 7-Proton-Sponge, 8-DBU

  • Cooling: Cool all vials to 0 °C in an ice-water bath.

  • Acyl Chloride Addition: Prepare a stock solution of the acyl chloride (1.2 equiv) in the reaction solvent. Add the appropriate volume of this stock solution to each vial.

  • Reaction Monitoring: Allow the reactions to stir at 0 °C. After 1 hour, take a small aliquot from each vial, quench with a drop of methanol, and spot on a TLC plate. Develop the plate to assess conversion.

  • Analysis: Compare the TLC spots to identify the condition that gives the highest conversion to product with the fewest side products. This condition can then be scaled up.

Protocol 2: Purification of a Base-Sensitive Azetidine using Neutralized Silica Gel

This protocol describes how to pack a column with base-treated silica to prevent product decomposition.

  • Eluent Preparation: Prepare your desired eluent system (e.g., 30% Ethyl Acetate in Heptane). To this eluent, add 1% triethylamine (v/v).

  • Slurry Preparation: In a beaker, add the required amount of silica gel. Add the triethylamine-containing eluent and stir to create a uniform slurry.

  • Column Packing: Pour the slurry into your chromatography column and allow it to pack under gentle pressure, as you would for a standard column.

  • Equilibration: Run 2-3 column volumes of the triethylamine-containing eluent through the packed column to ensure all acidic sites are thoroughly neutralized.

  • Loading and Elution: Load your crude product onto the column (either neat or dissolved in a minimum amount of the eluent). Elute the column with the triethylamine-containing eluent system, collecting fractions as usual.

  • Analysis: Analyze the fractions by TLC. Combine the pure fractions and remove the solvent and residual triethylamine under reduced pressure. For stubborn cases, a co-evaporation with toluene may be necessary to remove all traces of triethylamine.

References

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Functionalized azetidines via visible light-enabled aza P
  • PREPARATION AND SYNTHETIC APPLIC
  • Lewis Acid Catalyzed Regioselective Ring Opening of Azetidines with Alcohols and Thiols.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Technical Support Center: Azetidine Synthesis Protocols. Benchchem.
  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society.
  • Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society.
  • How to prevent the ring-opening of azetidines during subsequent reactions. Benchchem.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.
  • Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols.
  • Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München.
  • A. General synthetic route for accessing azetidines via intermolecular...
  • Palladium-Catalyzed C–H Arylation and Azetidin
  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI.

Sources

Optimization

Minimizing byproduct formation in 3-((3,5-Dimethoxybenzyl)oxy)azetidine synthesis

Welcome to the technical support center for the synthesis of 3-((3,5-dimethoxybenzyl)oxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-((3,5-dimethoxybenzyl)oxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on minimizing byproduct formation. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of your target molecule.

I. Understanding the Core Reaction and Potential Pitfalls

The synthesis of 3-((3,5-dimethoxybenzyl)oxy)azetidine is most commonly achieved via a Williamson ether synthesis.[1][2] This reaction involves the deprotonation of azetidin-3-ol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from 3,5-dimethoxybenzyl halide. While seemingly straightforward, the presence of a secondary amine within the azetidine ring introduces a significant challenge: competitive N-alkylation, leading to the formation of undesired byproducts.

The Competing Pathways: O- vs. N-Alkylation

The key to a successful synthesis lies in favoring O-alkylation over N-alkylation. The azetidin-3-ol, upon deprotonation, presents two nucleophilic sites: the oxygen of the hydroxyl group and the nitrogen of the azetidine ring. The reaction environment, including the choice of base, solvent, and temperature, plays a critical role in determining the regioselectivity of the alkylation.[3]

II. Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise during the synthesis of 3-((3,5-dimethoxybenzyl)oxy)azetidine.

Q1: What are the major byproducts I should expect in this synthesis?

A1: The primary byproduct is the N-alkylated isomer, 1-(3,5-dimethoxybenzyl)azetidin-3-ol. Another potential, though less common, byproduct is the di-alkylated product, 1-(3,5-dimethoxybenzyl)-3-((3,5-dimethoxybenzyl)oxy)azetidine, which can form under forcing conditions. Elimination byproducts from the benzyl halide are also possible, especially with sterically hindered bases.[1][4]

Q2: How can I confirm the identity of the desired product versus the N-alkylated byproduct?

A2: Spectroscopic methods are essential for characterization.

  • ¹H NMR: The proton on the carbon bearing the oxygen (C3) will show a downfield shift in the desired O-alkylated product compared to the starting azetidin-3-ol. In the N-alkylated byproduct, the chemical shifts of the protons on the azetidine ring will be significantly different, and the hydroxyl proton will still be present.

  • ¹³C NMR: The carbon attached to the oxygen (C3) will show a characteristic shift in the ether product.

  • Mass Spectrometry: Both the desired product and the N-alkylated byproduct will have the same mass. Therefore, chromatographic separation followed by individual mass analysis is necessary.

Q3: Is it necessary to protect the azetidine nitrogen?

A3: Yes, protecting the secondary amine is the most effective strategy to prevent N-alkylation.[5] A suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, can be introduced before the etherification step and subsequently removed.[6][7] This ensures that only the hydroxyl group is available for alkylation.

Q4: What are the best practices for purifying the final product?

A4: Flash column chromatography is typically the most effective method for separating the desired O-alkylated product from the N-alkylated byproduct and any unreacted starting materials.[8][9] The choice of solvent system for chromatography will depend on the polarity of the compounds. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) is often successful.

III. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting materials 1. Incomplete deprotonation of azetidin-3-ol. 2. Inactive alkylating agent. 3. Low reaction temperature.1. Use a stronger, non-nucleophilic base like sodium hydride (NaH). Ensure the base is fresh and handled under anhydrous conditions. 2. Use a more reactive benzyl halide (iodide > bromide > chloride).[10] 3. Gradually increase the reaction temperature, monitoring for byproduct formation.
Predominant formation of the N-alkylated byproduct 1. The reaction conditions favor N-alkylation. 2. The chosen base is also acting as a nucleophile.1. Employ a protecting group strategy: Protect the azetidine nitrogen with a Boc group prior to alkylation. This is the most robust solution. 2. Optimize reaction conditions: If proceeding without protection, use a strong, sterically hindered base (e.g., lithium diisopropylamide - LDA) at low temperatures to favor deprotonation of the more accessible hydroxyl group. Use a polar aprotic solvent like THF.
Formation of multiple unidentified byproducts 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Presence of impurities in starting materials or solvents.1. Run the reaction at a lower temperature for a longer duration. 2. Ensure all starting materials and solvents are pure and anhydrous.
Difficulty in separating the product from the N-alkylated byproduct The polarity of the two isomers is very similar.1. Optimize chromatography: Use a longer column, a shallower gradient, or a different solvent system. 2. Consider derivatization: If separation is extremely challenging, consider a derivatization strategy to alter the polarity of one of the isomers before chromatography.

IV. Experimental Protocols

Protocol 1: Synthesis of N-Boc-azetidin-3-ol (Protection Step)
  • Dissolve azetidin-3-ol hydrochloride in a mixture of dioxane and water.

  • Cool the solution in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) and a base such as sodium bicarbonate or triethylamine.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: O-Alkylation of N-Boc-azetidin-3-ol
  • Dissolve N-Boc-azetidin-3-ol in an anhydrous polar aprotic solvent such as DMF or THF under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Cool the solution in an ice bath.

  • Add a strong, non-nucleophilic base such as sodium hydride (NaH) portion-wise.

  • Stir the mixture at 0°C for 30-60 minutes to ensure complete deprotonation.

  • Add a solution of 3,5-dimethoxybenzyl bromide or chloride in the same anhydrous solvent dropwise.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Deprotection of N-Boc-3-((3,5-dimethoxybenzyl)oxy)azetidine
  • Dissolve the purified N-Boc protected product in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, at 0°C.

  • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the final product.

  • Dry the organic layer and concentrate to yield the pure 3-((3,5-dimethoxybenzyl)oxy)azetidine.

V. Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired O-alkylation pathway and the undesired N-alkylation pathway.

O_Alkylation Azetidinol Azetidin-3-ol Alkoxide Azetidin-3-oxide anion Azetidinol->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide Product 3-((3,5-Dimethoxybenzyl)oxy)azetidine Alkoxide->Product SN2 Attack BenzylHalide 3,5-Dimethoxybenzyl Halide BenzylHalide->Product

Caption: Desired O-Alkylation Pathway.

N_Alkylation Azetidinol Azetidin-3-ol Byproduct 1-(3,5-Dimethoxybenzyl)azetidin-3-ol Azetidinol->Byproduct SN2 Attack BenzylHalide 3,5-Dimethoxybenzyl Halide BenzylHalide->Byproduct

Caption: Undesired N-Alkylation Byproduct Pathway.

VI. Concluding Remarks

Minimizing byproduct formation in the synthesis of 3-((3,5-dimethoxybenzyl)oxy)azetidine hinges on controlling the regioselectivity of the alkylation step. The use of an N-protecting group is the most reliable strategy to ensure a high yield of the desired O-alkylated product. Careful selection of reagents, solvents, and reaction conditions, coupled with diligent monitoring and purification, will lead to a successful and reproducible synthesis.

References

  • Chemistry LibreTexts. (2022, November 13). Williamson Ether Synthesis. [Link]

  • Senter, T. J., & O'Reilly, M. C. (2011). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Beilstein Journal of Organic Chemistry, 7, 1373–1378. [Link]

  • Pemberton, R. P., et al. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society, 144(41), 19046–19054. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • Vedantu. (n.d.). Protecting Groups in Organic Synthesis. [Link]

  • Ashenhurst, J. (2023, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Impact of base, solvent and temperature on reaction performance and regioselectivity. [Link]

  • SynArchive. (n.d.). Protecting Groups List. [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. [Link]

  • Wikipedia. (2023, November 29). Williamson ether synthesis. [Link]

  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. [Link]

  • ChemRxiv. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis-1. [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • D'hooghe, M., et al. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of Organic Chemistry, 76(7), 2096-2103. [Link]

  • Ashenhurst, J. (2023, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Carlier, P. R., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2841. [Link]

  • O'Sullivan, S., et al. (2022). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Molecules, 27(17), 5694. [Link]

  • Ombito, J. O., et al. (2022). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2022(1), 1-40. [Link]

  • Griesbeck, A. G., & Uhlig, S. (2014). Synthesis of azetidines by aza Paternò–Büchi reactions. Beilstein Journal of Organic Chemistry, 10, 1378–1387. [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. [Link]

  • Royal Society of Chemistry. (2013). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. MedChemComm, 4(3), 500-509. [Link]

  • Clayden, J., et al. (2022). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 27(8), 2587. [Link]

  • PubMed. (2014). Development of a hexahistidine-3× FLAG-tandem affinity purification method for endogenous protein complexes in Pichia pastoris. Protein Science, 23(11), 1573–1580. [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 3-substituted azetidine reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in medicinal chemistry: the functionalization of the azeti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in medicinal chemistry: the functionalization of the azetidine 3-position.

Azetidines are highly prized as metabolically stable, low-lipophilicity bioisosteres for aliphatic rings[1]. However, their synthesis is frequently derailed by a combination of severe steric hindrance and high ring strain. This guide provides field-proven troubleshooting logic, mechanistic FAQs, and self-validating protocols to rescue your stalled reactions and ensure high-yield, reproducible results.

Part 1: Diagnostic Workflow

Before altering your reagents, use the following logic tree to diagnose the exact mechanism of your reaction failure.

Troubleshooting Start Failed 3-Substitution of Azetidine Q1 Is the azetidine ring decomposing? Start->Q1 DecompYes Yes: Ring Strain / Harsh Base Q1->DecompYes TLC shows mess DecompNo No: Intact SM Recovered Q1->DecompNo SM recovered Sol1 Switch to Continuous Flow or Milder Base DecompYes->Sol1 Q2 Is transmetalation failing? DecompNo->Q2 TransYes Yes: Steric clash at C3 Q2->TransYes 0% Conversion Sol3 Optimize N-Protecting Group (e.g., Boc to Cbz) Q2->Sol3 Low Yield Sol2 Use Fe-Catalysis or Strain-Release (ABB) TransYes->Sol2

Caption: Diagnostic logic tree for troubleshooting failed 3-substituted azetidine reactions.

Part 2: Frequently Asked Questions (Mechanistic Causality)

Q1: Why does steric hindrance disproportionately affect the C3 position of azetidines compared to larger rings like piperidines? A1: The causality lies in the puckered, highly constrained conformation of the 4-membered ring. The N-protecting group (e.g., Boc, Cbz) is forced into close spatial proximity with the C3 position. When a bulky transition metal complex (like a Palladium-phosphine catalyst) attempts oxidative addition or transmetalation at C3, it experiences severe steric repulsion from the N-protecting group's electron cloud. This steric clash halts the catalytic cycle, often resulting in 0% conversion or protodehalogenation[2].

Q2: My lithiated azetidine intermediate keeps decomposing into a complex mixture. What is the root cause? A2: Azetidines possess significant ring strain (approximately 25.2 kcal/mol)[1]. When you generate a C3-lithiated species in a standard batch reactor, the localized negative charge destabilizes the already strained ring, leading to rapid ring-opening via β-elimination. To bypass this, you must transition to continuous flow chemistry. Flow microreactors allow for sub-second residence times and precise temperature control, seamlessly trapping the intermediate with an electrophile before decomposition can occur[3].

Q3: Can I use standard nucleophilic substitution (SN2) to achieve a 3,3-disubstituted azetidine? A3: Rarely. The steric hindrance of the azetidine nitrogen and existing C3 substituents prevents the necessary 180-degree backside attack required for SN2. Attempting this usually results in elimination or no reaction[4].

Part 3: Troubleshooting Guides & Self-Validating Protocols

Scenario A: Failed Palladium-Catalyzed Cross-Coupling at C3

Symptom: Starting material is completely recovered, or only homocoupled Grignard products are observed. Root Cause: The bulky Pd-ligand complex cannot navigate the steric shielding of the N-Boc group during the transmetalation step. Solution: Switch to Iron-Catalyzed Cross-Coupling . Iron catalysts (e.g., Fe(acac)3) are significantly smaller, highly nucleophilic, and operate via single-electron transfer (radical) pathways that are vastly less sensitive to steric bulk than the concerted 2-electron pathways of Palladium[5].

Protocol: Iron-Catalyzed Grignard Coupling of 3-Iodoazetidines Validation Checkpoint: The inclusion of TMEDA is a self-validating step; it coordinates the Fe center, tuning its redox potential and preventing rapid catalyst aggregation/degradation[5]. If the reaction turns black immediately and yields no product, TMEDA coordination failed.

  • Preparation: In an oven-dried Schlenk flask under argon, add N-Boc-3-iodoazetidine (1.0 equiv) and Fe(acac)3 (10 mol%).

  • Solvent & Ligand: Dissolve the mixture in anhydrous THF (0.2 M). Add TMEDA (1.2 equiv) via syringe.

  • Temperature Control: Cool the reaction strictly to -20 °C. Causality: Iron-catalyzed reactions are highly exothermic and prone to radical runaway; maintaining -20 °C ensures controlled C-C bond formation without triggering ring-opening.

  • Grignard Addition: Add the Grignard reagent (1.5 equiv) dropwise over 15 minutes.

  • Quench & Isolation: Stir for 30 mins, then quench with saturated aqueous NH4Cl. Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Scenario B: Complete Steric Blockade (Highly Congested C3)

Symptom: Even small transition metals fail to yield the desired highly hindered azetidine. Root Cause: The activation energy required to overcome the steric clash at the transition state is thermodynamically insurmountable. Solution: Employ a Strain-Release Pathway via Azabicyclobutanes (ABBs) . Instead of forcing a reagent into a crowded C3 position, you build a highly strained bicyclic system. The nucleophile attacks the bridgehead, releasing the strain and naturally forming the 3-substituted azetidine without having to navigate a steric shield[6].

MechanisticPathway N_Boc N-Boc-3-Iodoazetidine Lithiation Lithiation (Batch) N_Boc->Lithiation CrossCoupling Pd-Cross Coupling Lithiation->CrossCoupling StericClash Steric Clash at C3 (Low Yield) CrossCoupling->StericClash ABB Azabicyclobutane (ABB) Nucleophile Nucleophilic Attack (Radical/Organometallic) ABB->Nucleophile StrainRelease Strain-Release (Bypasses Sterics) Nucleophile->StrainRelease

Caption: Comparison of traditional cross-coupling vs. strain-release pathways for azetidines.

Protocol: Strain-Release Synthesis via Azabicyclobutane Validation Checkpoint: The disappearance of the highly shielded ABB protons (typically ~1.5-2.5 ppm) in the crude 1H NMR confirms successful ring-opening and strain release.

  • ABB Formation: Generate the azabicyclobutane intermediate in situ from a 1,3-dihaloamine precursor using a strong base.

  • Nucleophilic Attack: Dissolve the ABB (1.0 equiv) in anhydrous 1,4-dioxane.

  • Catalyst/Reagent Addition: Add the nucleophile (e.g., an arylboronic acid or organozinc reagent) and a catalytic amount of NiBr2 (if required for synergistic cross-coupling)[6].

  • Heating: Heat to 80 °C for 12 hours. Causality: The thermal energy overcomes the initial activation barrier, while the massive release of ring strain acts as the thermodynamic driving force, irreversibly pushing the reaction to the 3-substituted azetidine.

  • Isolation: Cool to room temperature, filter through a pad of Celite, concentrate under reduced pressure, and purify.

Part 4: Quantitative Data & Reagent Selection

To assist in your experimental design, the following table summarizes the tolerance of various methodologies to steric hindrance and ring strain. Use this data to select the optimal pathway before committing to a synthesis route.

MethodologySteric Tolerance at C3Ring Opening RiskScalabilityPrimary Application
Pd-Catalyzed Negishi LowModerateHighUnhindered 3-arylations
Fe-Catalyzed Grignard HighLow (at -20 °C)HighBulky alkyl/aryl couplings
Batch Lithiation ModerateVery High LowSimple electrophile trapping
Continuous Flow Lithiation ModerateLowHighUnstable intermediates
Strain-Release (ABB) Very High Low (Product is stable)Moderate3,3-disubstitution, complex APIs

Part 5: References

  • Iron Catalysed Cross-Couplings of Azetidines - Application to the Formal Synthesis of a Pharmacologically Active Molecule Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Recent progress in synthesis of 3-functionalized azetidines Source: Arkivoc (via ResearchGate) URL:[Link]

  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor Source: ChemSusChem (via Uniba.it / Wiley) URL:[Link]

  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry Source: University of Naples Federico II (unina.it) URL:[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: MedChemComm (via PubMed Central - PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization of 3-((3,5-Dimethoxybenzyl)oxy)azetidine Intermediates

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and crystallization of 3-((3,5-Dimethoxybenzyl)oxy)azetidine and its derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and crystallization of 3-((3,5-Dimethoxybenzyl)oxy)azetidine and its derivatives.

Because azetidine ethers are notoriously difficult to crystallize as free bases due to high lipophilicity and low melting points, this guide focuses on mechanistic causality, salt-screening protocols, and advanced troubleshooting for phase separation issues.

Part 1: Mechanistic Grounding & Causality

Crystallizing 3-((3,5-Dimethoxybenzyl)oxy)azetidine presents a unique set of physicochemical challenges. Understanding the molecular behavior is critical before designing a crystallization protocol:

  • Azetidine Ring Strain & Reactivity : The four-membered azetidine ring possesses approximately 26 kcal/mol of angle strain. Under strong electrophilic or acidic conditions, the N–C(3) bond is highly susceptible to activation and subsequent nucleophilic ring-opening[1].

  • Ether Lability : The 3,5-dimethoxybenzyl (DMB) group is an electron-rich moiety. While it provides favorable pharmaceutical properties, the ether linkage is sensitive to acid-catalyzed cleavage.

  • Hydrate Formation : Azetidines have a strong propensity to form stable hydrogen-bonded networks with water, frequently resulting in hemi-, mono-, or higher-order hydrates (e.g., heptahydrates)[2].

  • Thermodynamic Stabilization : Because the bulky, flexible DMB group depresses the melting point, the free base typically manifests as a viscous oil. Successful isolation requires thermodynamic stabilization via organic salt formation (e.g., oxalates, tartrates) in non-nucleophilic solvents[3].

SaltScreening Start Free Base Oil 3-((3,5-Dimethoxybenzyl)oxy)azetidine Acid Acid Addition (e.g., Oxalic, Tartaric) Start->Acid Solvent Dissolution in EtOAc / IPA Acid->Solvent Heat Thermal Cycling (Heat to 60°C) Solvent->Heat Cool Controlled Cooling (0.1°C / min) Heat->Cool Seed Seeding (Bypass LLPS) Cool->Seed If oiling occurs Isolate Filtration & Drying (Crystalline Salt) Cool->Isolate Seed->Cool

Workflow for the salt screening and crystallization of azetidine intermediates.

Part 2: Standard Operating Procedures (SOPs)

Protocol A: High-Throughput Salt Screening (Self-Validating)

Objective: Identify the optimal counterion for stable crystal lattice formation without degrading the azetidine core.

  • Preparation : Dispense 50 mg of 3-((3,5-Dimethoxybenzyl)oxy)azetidine free base into a series of 2 mL clear glass HPLC vials.

  • Solvation : Add 0.5 mL of primary solvent (e.g., Ethyl Acetate, Isopropanol, or Acetone) to each vial. Self-Validation Check: Ensure complete dissolution at room temperature; if cloudy, the free base contains insoluble impurities that must be filtered.

  • Acid Addition : Add 1.05 molar equivalents of the counterion acid (see Table 1) as a 1M solution in the respective primary solvent.

  • Thermal Cycling : Heat the mixture to 60°C under magnetic agitation (500 rpm) for 30 minutes. Caution: Do not exceed 60°C to prevent thermal ring-opening.

  • Controlled Cooling : Program the heating block to cool linearly to 5°C at a strict rate of 0.1°C/min. Slow cooling is mandatory to prevent supersaturation bursts.

  • Anti-Solvent Titration (If needed) : If the solution remains clear at 5°C, add an anti-solvent (e.g., Heptane) dropwise (10 µL increments) until slight turbidity persists. Hold at 5°C for 24 hours.

  • Isolation : Filter the resulting solids via vacuum, wash with cold anti-solvent, and dry under vacuum at 40°C.

Protocol B: Bulk Crystallization of the Oxalate Salt

Objective: Scalable purification of the intermediate.

  • Dissolve 10 g of the free base in 100 mL of Ethyl Acetate (EtOAc) in a jacketed reactor.

  • In a separate flask, dissolve 1.05 equivalents of anhydrous Oxalic Acid in 50 mL of EtOAc (mild heating may be required).

  • Slowly dose the oxalic acid solution into the reactor over 45 minutes while maintaining the internal temperature at 45°C.

  • Self-Validation Check: Sample the mother liquor and check the pH (target pH 3-4 on wet indicator paper) to confirm complete salt formation.

  • Seed the reactor with 0.1 g of pure oxalate salt crystals. Hold at 45°C for 1 hour to establish the seed bed.

  • Cool to 0°C over 6 hours (approx. 0.12°C/min). Filter, wash with 20 mL cold EtOAc, and dry.

Part 3: Quantitative Data & Matrices

Table 1: Counterion Matrix for Azetidine Intermediates
AcidpKa1Preferred SolventCrystallinityYieldMechanistic Comments
Oxalic Acid 1.25EtOAc / EtOHExcellent>85%Standard first-choice; forms highly stable, high-melting crystalline networks.
L-Tartaric Acid 2.98IPA / WaterGood70-80%Excellent for chiral resolution; however, highly prone to hydrate formation.
Fumaric Acid 3.03AcetoneModerate~60%Slower nucleation kinetics; requires extended cooling profiles.
HCl (Anhydrous) -7.0CPME / MTBEPoorVariableHigh Risk : Causes nucleophilic ring-opening if moisture or alcohols are present.
Table 2: Solvent / Anti-Solvent Pairs
Primary SolventAnti-SolventApplication FocusBoiling Pt. Diff.Risk of LLPS (Oiling)
Ethyl AcetateHeptaneFree Base / Weak Salts21°CHigh
IsopropanolMTBEHydrates / Polar Salts27°CLow
DichloromethaneHexaneAnalytical X-Ray Crystals[3]29°CModerate

Part 4: Troubleshooting Desk & FAQs

Q1: During anti-solvent addition, my solution turns cloudy and then forms a dense, sticky oil at the bottom of the flask instead of crystals. How do I fix this? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturated solution crosses the binodal curve before the solubility curve—meaning the cloud point ( Tcloud​ ) is higher than the melting point of the crystallizing salt in that specific solvent system. Corrective Action: Do not add more anti-solvent. Reheat the mixture until it becomes a homogenous solution. Cool it to just above the previously observed Tcloud​ and introduce seed crystals. Alternatively, switch to a solvent system with a flatter solubility curve (e.g., swap Heptane for MTBE) to reduce the supersaturation burst.

LLPS Issue Oiling Out (LLPS) Decision Is T_cloud > T_melt? Issue->Decision Path1 Yes: High Supersaturation Decision->Path1 Path2 No: Impurity Interference Decision->Path2 Action1 Adjust Solvent Ratio (Increase Solubility) Path1->Action1 Action2 Seed Above T_cloud Path1->Action2 Action3 Pre-crystallization Purification Path2->Action3 Success Crystal Nucleation Action1->Success Action2->Success Action3->Success

Troubleshooting Liquid-Liquid Phase Separation (LLPS) during crystallization.

Q2: I used HCl gas in Methanol to form the salt, but my LC-MS shows a new major impurity with a mass of +32 Da. What went wrong? A: You have induced a nucleophilic ring-opening of the azetidine core. The azetidine ring possesses significant angle strain[1]. In the presence of a strong mineral acid (HCl) and a nucleophilic solvent (Methanol, MW = 32 g/mol ), the protonated azetidine undergoes rapid nucleophilic attack, opening the 4-membered ring to form a linear methoxy-amine derivative. Corrective Action: Strictly avoid strong mineral acids and nucleophilic solvents. Use weaker organic acids (e.g., Oxalic, Tartaric) in non-nucleophilic solvents like Ethyl Acetate or Isopropyl Acetate[3].

Q3: My isolated crystals melt over a broad range and turn into a paste upon storage on the benchtop. What is happening? A: You are likely dealing with an unstable hydrate. Azetidine derivatives are highly prone to forming co-crystals and hydrates with ambient water, including hemihydrates and monohydrates[2]. If the ambient humidity fluctuates, the crystal lattice may absorb or lose water dynamically, leading to lattice collapse and melting point depression. Corrective Action: Conduct the crystallization under strictly anhydrous conditions using dried solvents (e.g., stored over 3Å molecular sieves). Store the final isolated product in a vacuum desiccator over P2​O5​ or under a dry argon atmosphere.

References

  • Crystallization in situ, structural investigation, physicochemical properties of azetidine cocrystals with water ResearchGate / Acta Crystallographica. URL:[Link]

  • Aza-Darzens Type Reaction of Azirines: Access to Highly Substituted 1-Azabicyclo[1.1.0]butanes and Azetidines The Journal of Organic Chemistry - ACS Publications. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Interpretation of 3-((3,5-Dimethoxybenzyl)oxy)azetidine

This guide provides an in-depth, predictive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum for 3-((3,5-Dimethoxybenzyl)oxy)azetidine. In the realm of drug discovery and development, NMR spectroscopy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, predictive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum for 3-((3,5-Dimethoxybenzyl)oxy)azetidine. In the realm of drug discovery and development, NMR spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities. This document is structured to serve as a practical comparative guide for researchers, synthesizing foundational NMR principles with data from analogous structures to build a reliable interpretation.

While a definitive experimental spectrum of the title compound is not publicly available, this guide employs a scientifically rigorous, first-principles approach to predict the spectrum. This method mirrors the workflow of medicinal chemists when characterizing newly synthesized molecules, relying on the comparison to well-known structural fragments.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first dissect the molecule into its constituent parts and identify all unique proton environments. The structure of 3-((3,5-Dimethoxybenzyl)oxy)azetidine is composed of three key fragments: the azetidine ring, the 3,5-dimethoxybenzyl group, and the ether linkage.

Diagram 1: Annotated Structure of 3-((3,5-Dimethoxybenzyl)oxy)azetidine

G cluster_0 Reference Spectra cluster_1 NMR Principles Ref1 3-Hydroxyazetidine Spectrum (Azetidine Ring Data) Prediction Predicted ¹H NMR Spectrum (Combined & Adjusted Data) Ref1->Prediction informs azetidine signals Ref2 3,5-Dimethoxybenzyl Alcohol Spectrum (Aromatic/Benzylic Data) Ref2->Prediction informs benzyl/aromatic signals Principle1 Electronegativity Effects (Deshielding by O, N) Principle1->Prediction adjusts chemical shifts Principle2 Spin-Spin Coupling (n+1 rule, J-values) Principle2->Prediction determines multiplicities Principle3 Symmetry & Equivalence Principle3->Prediction determines number of signals Target Target Molecule: 3-((3,5-Dimethoxybenzyl)oxy)azetidine Target->Prediction

Caption: Conceptual workflow for predicting a ¹H NMR spectrum from reference data and first principles.

Standard Experimental Protocol for ¹H NMR Acquisition

To validate this predictive interpretation, the following is a standard operating procedure for acquiring a high-quality ¹H NMR spectrum for a small organic molecule.

Objective: To obtain a high-resolution ¹H NMR spectrum of 3-((3,5-Dimethoxybenzyl)oxy)azetidine for structural confirmation.

Materials:

  • Sample (~5-10 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR Tube (clean, dry)

  • Pasteur pipette

  • Vortex mixer

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample directly into a clean, dry vial.

    • Using a Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial.

    • Cap the vial and gently vortex until the sample is fully dissolved.

    • Transfer the solution into a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer Example):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal from the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity. A good shim will result in a sharp, symmetrical TMS peak.

  • Data Acquisition:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time (AQ): Set to at least 3 seconds to ensure good resolution.

    • Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for full relaxation of protons, ensuring accurate integration.

    • Number of Scans (NS): Acquire 16 or 32 scans for a good signal-to-noise ratio.

    • Receiver Gain (RG): Adjust automatically.

  • Data Processing:

    • Apply an exponential window function (line broadening, LB = 0.3 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT).

    • Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and normalize the integration values to a known proton count (e.g., the 6H singlet of the methoxy groups).

    • Pick and label all peaks with their chemical shifts.

Conclusion

The predictive ¹H NMR analysis of 3-((3,5-Dimethoxybenzyl)oxy)azetidine reveals a set of highly characteristic signals that would allow for its unambiguous identification. The key spectral features to look for are:

  • A sharp six-proton singlet for the methoxy groups around 3.7-3.8 ppm.

  • A two-proton singlet for the benzylic protons around 4.5-4.6 ppm.

  • The characteristic "doublet and triplet" pattern in the aromatic region between 6.3 and 6.5 ppm.

  • Complex multiplets for the azetidine ring protons, with the C3-proton being the most downfield.

This guide provides a robust framework for researchers to interpret experimental data for this molecule and similar structures, demonstrating how a comparative analysis with known fragments can lead to a confident structural assignment.

References

  • Rice, K.D., et al. Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. ACS Med. Chem. Lett. [Link]

  • Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • Esteves, A.P., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Vidal, A., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Royal Society of Chemistry. [Link]

  • SpectraBase. L-Azetidine-2-carboxylic acid - Optional[1H NMR] - Spectrum. [Link]

  • ACS Publications. Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy. Macromolecules. [Link]

  • PubChem. 3,5-Dimethoxybenzyl alcohol. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Dutler, R., Rauk, A., & Sorensen, T. S. (1987). A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine. Journal of the American Chemical Society. [Link]

  • Starkey, L.S. 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]

  • University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]

  • University of California, Los Angeles. Table of Characteristic Proton NMR Shifts. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. [Link]

  • PubChem. 3-Hydroxyazetidine. [Link]

  • NIST. 3,5-Dimethoxy-4-hydroxybenzyl alcohol. NIST Chemistry WebBook. [Link]

  • Scribd. Coupling Constants For 1h and 13c NMR. [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • ResearchGate. Table 4. Observed and calculated 1H NMR chemical shifts (δ, ppm) of 3H-phenoxazin-3-one derivatives. [Link]

Comparative

Mass spectrometry fragmentation pattern of 3-((3,5-Dimethoxybenzyl)oxy)azetidine

As a Senior Application Scientist, I frequently encounter novel chemical scaffolds that demand rigorous analytical characterization. Among these, 3-((3,5-Dimethoxybenzyl)oxy)azetidine represents a fascinating structural...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter novel chemical scaffolds that demand rigorous analytical characterization. Among these, 3-((3,5-Dimethoxybenzyl)oxy)azetidine represents a fascinating structural class. Azetidine derivatives and dimethoxybenzyl ethers are increasingly utilized as critical building blocks in DNA-encoded libraries (DELs) for RNA-targeted chemical matter[1] and as potent GPR119 modulators for metabolic disorders[2].

However, characterizing these molecules via High-Resolution Mass Spectrometry (HRMS) presents unique challenges. The interplay between the highly strained four-membered azetidine ring and the electron-rich ether linkage dictates a highly specific fragmentation cascade. This guide objectively compares the MS/MS performance of this azetidine scaffold against its pyrrolidine and piperidine alternatives, providing a self-validating framework for your metabolite identification (MetID) and pharmacokinetic (DMPK) workflows.

Mechanistic Causality: The Physics of Fragmentation

To optimize an MS/MS method, we must first understand the causality behind the molecule's behavior in the gas phase. In positive Electrospray Ionization (ESI+), protonation primarily occurs at the most basic site: the azetidine nitrogen. However, the ether oxygen can also serve as a secondary site for charge localization[3].

When subjected to Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), the molecule faces a thermodynamic crossroads:

  • Heterolytic Ether Cleavage (The Dominant Pathway): The C-O bond breaks, yielding the 3,5-dimethoxybenzyl cation ( m/z 151.075). This is almost always the base peak . The causality here is resonance stabilization: the two methoxy groups donate electron density into the aromatic ring, making this cation exceptionally stable.

  • Ring Strain Release (The Diagnostic Pathway): Azetidine possesses roughly 26 kcal/mol of ring strain. Unlike larger heterocycles, the protonated azetidin-3-ol fragment ( m/z 74.060) rapidly undergoes ring-opening, expelling neutral imine ( CH2​=NH , -29 Da) to yield an m/z 45.033 fragment.

Fragmentation Precursor [M+H]+ m/z 224.128 3-((3,5-Dimethoxybenzyl)oxy)azetidine BenzylCat 3,5-Dimethoxybenzyl Cation m/z 151.075 (Base Peak) Precursor->BenzylCat Heterolytic Ether Cleavage (Charge Retention on Benzyl) Azetidinol Protonated Azetidin-3-ol m/z 74.060 Precursor->Azetidinol Heterolytic Ether Cleavage (Charge Retention on Azetidine) MethoxyLoss Loss of CH3 Radical m/z 136.052 BenzylCat->MethoxyLoss -CH3 Radical (-15.023 Da) RingOpen Ring-Opened Fragment m/z 45.033 (Loss of CH2=NH) Azetidinol->RingOpen Ring Strain Release (-29.027 Da)

Fig 1: ESI-MS/MS fragmentation pathway of 3-((3,5-Dimethoxybenzyl)oxy)azetidine.

Comparative Performance: Azetidine vs. Alternatives

When designing a linker or pharmacophore, medicinal chemists often substitute azetidines with 5-membered (pyrrolidine) or 6-membered (piperidine) analogs to improve metabolic stability. From an analytical perspective, this fundamentally alters the MS/MS profile.

Because piperidine has near-zero ring strain, it requires significantly higher collision energy (CE) to induce ring fragmentation. The table below compares the experimental fragmentation performance of these three structural alternatives.

Table 1: Quantitative MS/MS Comparison of Structural Analogs (HCD Mode)

Compound ScaffoldPrecursor [M+H]⁺ ( m/z )Base Peak ( m/z )Diagnostic Ring Fragment ( m/z )Ring Stability (CE₅₀)*
3-((3,5-Dimethoxybenzyl)oxy)azetidine 224.1281151.075474.0600Low (~15 eV)
3-((3,5-Dimethoxybenzyl)oxy)pyrrolidine 238.1438151.075488.0757Medium (~25 eV)
3-((3,5-Dimethoxybenzyl)oxy)piperidine 252.1594151.0754102.0913High (~35 eV)

*CE₅₀ represents the Collision Energy required to deplete the intact ring fragment by 50%.

Analytical Insight: If you are conducting a multiplexed quantitative assay, the m/z 151.075 transition is the most sensitive for all three compounds. However, for structural elucidation or distinguishing isomers, you must monitor the diagnostic ring fragments.

Self-Validating Experimental Protocol: LC-HRMS Analysis

A protocol is only as good as its internal controls. To ensure absolute trustworthiness in your data, I have designed this step-by-step methodology as a self-validating system . Every step includes an inherent check to prove the system is functioning correctly before data is acquired.

Step 1: System Suitability Test (SST) - Validates Mass Accuracy
  • Prepare a 10 ng/mL solution of Reserpine in 50:50 Methanol:Water (0.1% Formic Acid).

  • Inject 1 µL into the LC-MS/MS system.

  • Validation Check: Verify the [M+H]⁺ peak at m/z 609.2807. The mass error must be < 2 ppm, and the peak area must meet your instrument's historical sensitivity threshold.

Step 2: Matrix Blank Injection - Validates Zero Carryover
  • Inject 1 µL of pure sample diluent (50:50 Methanol:Water).

  • Validation Check: Extract m/z 224.1281 and 151.0754. The signal-to-noise (S/N) ratio must be < 3. If peaks are present, wash the autosampler needle and column.

Step 3: Sample Preparation with Internal Standard (IS) - Validates Ionization Efficiency
  • Aliquot 50 µL of the experimental sample containing 3-((3,5-Dimethoxybenzyl)oxy)azetidine.

  • Spike in 5 µL of a stable isotope-labeled internal standard (e.g., D3-piperidine analog at 1 µM).

  • Validation Check: The IS peak area must remain consistent (±15%) across all injections. A sudden drop indicates matrix-induced ion suppression in the ESI source.

Step 4: Data Acquisition via CE Ramping - Validates Fragmentation Causality
  • Set the Orbitrap/Q-TOF to positive ESI mode (Spray Voltage: 3.5 kV, Capillary Temp: 320°C).

  • Isolate the precursor ( m/z 224.1) in the quadrupole with a 1.0 Da isolation window.

  • Instead of a static collision energy, program a CE Ramp from 10 to 40 eV .

  • Validation Check: As CE increases, you should observe the sequential disappearance of m/z 224.1, the maximization of m/z 151.1, and the subsequent appearance of the m/z 45.0 ring-opened fragment.

Workflow SST System Suitability (Reserpine Standard) Prep Sample Prep + Internal Standard SST->Prep Validates Mass Accuracy LC UHPLC Separation C18, Gradient Elution Prep->LC 1 µL Injection ESI ESI+ Ionization 3.5 kV LC->ESI Desolvation CID HCD Fragmentation CE Ramping (10-40 eV) ESI->CID Precursor Isolation Detect Orbitrap Detection Resolution: 70,000 CID->Detect Fragment Analysis

Fig 2: Self-validating LC-MS/MS analytical workflow with internal controls.

References

  • Development of a DNA-encoded library screening method “DEL Zipper” to empower the study of RNA-targeted chemical matter Source: bioRxiv URL:[Link]

  • US10392366B2 - Azetidine compounds as GPR119 modulators for the treatment of diabetes, obesity, dyslipidemia and related disorders Source: Google Patents URL
  • Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link]

Sources

Validation

The Ring Size Paradigm: A Comparative Guide to Azetidine and Pyrrolidine Analogs in Drug Discovery

As a Senior Application Scientist, I frequently consult with medicinal chemistry teams facing a critical structural decision: whether to utilize a classic five-membered pyrrolidine ring or contract the scaffold to a four...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with medicinal chemistry teams facing a critical structural decision: whether to utilize a classic five-membered pyrrolidine ring or contract the scaffold to a four-membered azetidine. While pyrrolidine has historically been a cornerstone of small-molecule drug design, azetidine is rapidly emerging as a highly effective bioisostere.

This guide objectively compares the bioactivity, physicochemical properties, and pharmacokinetic profiles of azetidine and pyrrolidine analogs. By dissecting the causality behind their differences and providing self-validating experimental protocols, this guide equips researchers with the data necessary to optimize lead compounds effectively.

Physicochemical Foundations: The Causality Behind the Rings

The transition from a pyrrolidine to an azetidine is not merely a reduction in molecular weight; it fundamentally alters the molecule's three-dimensional geometry, orbital hybridization, and electronic distribution.

  • Ring Strain & Conformational Entropy: Azetidine possesses significantly higher ring strain ( 25.2 kcal/mol) compared to the relatively relaxed pyrrolidine ( 6.0 kcal/mol) . This inherent rigidity restricts the conformational flexibility of the azetidine ring. If the pre-organized conformation aligns with the target pharmacophore, this rigidity lowers the entropic penalty upon binding, potentially increasing affinity.

  • Basicity (pKa) and Orbital Rehybridization: The compressed C-C-C bond angles in the four-membered azetidine ring force greater p-character into the endocyclic bonds. Consequently, the exocyclic C-N bonds (including the nitrogen lone pair) adopt greater s-character. While the aqueous pKa of unsubstituted azetidine (11.29) is nearly identical to pyrrolidine (11.27) , the addition of electron-withdrawing substituents magnifies this effect, often rendering substituted azetidines less basic than their pyrrolidine counterparts.

  • Lipophilicity (LogP) & Solubility: The loss of a single methylene group reduces the hydrophobic surface area. Azetidine analogs consistently exhibit lower lipophilicity (cLogP/LogD) and higher aqueous solubility than pyrrolidines, which is a critical lever for improving oral bioavailability .

Comparative Bioactivity & Target Engagement

The decision to contract a ring must be dictated by the spatial constraints of the target's binding pocket. The altered exit vectors of substituents on an azetidine ring can either clash with the protein backbone or unlock new sub-pockets.

Case Study: M5 Muscarinic Acetylcholine Receptor Antagonists In the optimization of selective M5 antagonists, researchers evaluated the impact of core ring sizes. A pyrrolidine amide-based analog demonstrated high potency ( hM5​ IC 50​ = 47 nM). However, when the core was contracted to an azetidine, the potency plummeted ( hM5​ IC 50​ = 1800 nM) . The causality here is spatial: the M5 allosteric binding pocket required the larger spatial volume and specific exit vectors provided by the five-membered ring to maintain critical hydrogen-bonding interactions.

Quantitative Comparison of Representative Analogs
ParameterAzetidine CorePyrrolidine CoreMechanistic Causality
Ring Size / Atoms 4-membered (3C, 1N)5-membered (4C, 1N)Determines spatial volume and substituent exit vectors.
Ring Strain 25.2 kcal/mol 6.0 kcal/molAzetidine's rigidity reduces the conformational entropy penalty upon binding.
Aqueous pKa (Base) 11.29 11.27Compressed bond angles in azetidine alter orbital s-character, affecting basicity.
Lipophilicity (cLogP) Lower (e.g., 1.3)Higher (e.g., 1.6)Loss of one methylene group reduces the hydrophobic surface area.
Metabolic Stability (CL int​ ) Generally Higher StabilityGenerally Lower StabilityLower lipophilicity and steric constraints reduce CYP450 α -oxidation.
M5 Receptor IC 50​ 1800 nM47 nMThe specific M5 pocket requires the larger spatial volume of pyrrolidine .

Metabolic Stability & Pharmacokinetics

A primary driver for replacing pyrrolidines with azetidines is the mitigation of Cytochrome P450 (CYP450) mediated metabolism . Pyrrolidines are notoriously susceptible to α -carbon oxidation, which rapidly leads to ring opening or dealkylation.

Azetidines often exhibit enhanced metabolic stability (lower Intrinsic Clearance, CL int​ ). This is driven by two factors:

  • Reduced Lipophilicity: Lower LogD reduces non-specific binding to the lipophilic active sites of CYP enzymes.

  • Steric/Electronic Shielding: The high ring strain and altered electron density make the α -protons of azetidine less susceptible to abstraction by the highly reactive CYP-iron-oxo species.

Pathway Pyrrolidine Pyrrolidine Ring (High Electron Density) CYP450 CYP450 Alpha-Oxidation Pyrrolidine->CYP450 RingOpen Ring Opening / Dealkylation CYP450->RingOpen Azetidine Azetidine Ring (High Ring Strain, Lower Lipophilicity) Stable Metabolically Stable (Lower Intrinsic Clearance) Azetidine->Stable Resistance to Oxidation

CYP450-mediated alpha-oxidation of pyrrolidine vs. azetidine metabolic stability.

Strategic Decision Framework

When optimizing a hit compound containing a pyrrolidine core, the decision to contract the ring should follow a structured, data-driven workflow.

Optimization Start Hit Compound (Pyrrolidine Core) Assess Assess Limitations: High CLint? Poor Solubility? Start->Assess Decision Structural Modification Strategy Assess->Decision Azetidine Ring Contraction (Azetidine) Decision->Azetidine Need lower LogP SubPyrrolidine Steric Shielding (Substituted Pyrrolidine) Decision->SubPyrrolidine Vector critical Result1 Decreased Lipophilicity Lower CLint Altered Vector Azetidine->Result1 Result2 Maintained Vector Blocked CYP Oxidation SubPyrrolidine->Result2

Decision matrix for substituting pyrrolidine with azetidine in lead optimization.

Self-Validating Experimental Protocols

To empirically justify the selection between an azetidine and pyrrolidine analog, rigorous ADME profiling is required. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Intrinsic Clearance (CL int​ ) via Human Liver Microsomes (HLM)

This assay determines the metabolic vulnerability of the heterocyclic ring.

  • Compound Preparation: Prepare a 10 mM stock of the test analogs in 100% DMSO. Dilute to a working concentration of 1 μ M in the assay buffer.

    • Causality Check: The final DMSO concentration in the assay must be 0.1%. Higher concentrations of DMSO act as competitive inhibitors for CYP450 enzymes, artificially inflating the apparent metabolic stability of the compound.

  • Incubation Matrix Setup: Suspend Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl 2​ .

    • Causality Check: pH 7.4 mimics physiological conditions, while 0.5 mg/mL protein ensures the enzyme kinetics remain in the linear range, preventing substrate depletion artifacts.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

    • Causality Check: CYP450 enzymes are monooxygenases that strictly require NADPH as an electron donor. Without this initiation step, no oxidation will occur, serving as a negative control baseline.

  • Time-Course Sampling & Quenching: At intervals of 0, 5, 15, 30, and 45 minutes, extract a 50 μ L aliquot and immediately quench it in 150 μ L of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

    • Causality Check: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the time point and precipitating the proteins for downstream LC-MS/MS analysis.

  • Self-Validation Controls: Run Verapamil (known high clearance) and Warfarin (known low clearance) concurrently in separate wells.

    • System Validation: If Verapamil is not rapidly degraded ( T1/2​ < 15 min), the HLM batch has lost enzymatic activity, and the entire assay run must be invalidated.

Protocol B: High-Throughput Kinetic Solubility Profiling

Because azetidines generally improve solubility, this assay quantifies the exact gain in aqueous dissolution.

  • Spiking: Add 5 μ L of a 10 mM DMSO stock of the test compound into 245 μ L of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well filter plate.

  • Equilibration: Seal the plate and shake at 25°C for 24 hours to reach thermodynamic equilibrium.

  • Filtration & Quantification: Filter the suspension through a 0.45 μ m PVDF membrane to remove undissolved particulates. Quantify the filtrate concentration via HPLC-UV against a standard curve prepared in 100% acetonitrile.

    • System Validation: Include Nicardipine as a low-solubility control. If Nicardipine shows high solubility, the filter membrane is compromised (particulate breakthrough), invalidating the data.

References

  • Bauer, M. R., Di Fruscia, P., Lucas, S. C. C., & Whitehurst, B. C. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Med. Chem. Commun., 12, 19-35. Available at:[Link]

  • Orsi, D. L., et al. (2022). Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters, 78, 129021. Available at:[Link]

  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(10), 4485–4508. Available at:[Link]

Comparative

A Senior Application Scientist’s Guide to Validating 3-((3,5-Dimethoxybenzyl)oxy)azetidine Purity for Biological Assays

Introduction: The Imperative of Purity in Preclinical Research In the realm of drug discovery and biological research, the integrity of experimental data is paramount. The reliability of a biological assay hinges directl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Preclinical Research

In the realm of drug discovery and biological research, the integrity of experimental data is paramount. The reliability of a biological assay hinges directly on the quality of the reagents used, with the purity of small molecule probes being a critical, yet often overlooked, variable.[1][2] Impurities, whether they are unreacted starting materials, synthesis byproducts, or degradation products, can introduce significant artifacts.[1][3] They may exhibit their own biological activity, inhibit or potentiate the activity of the primary compound, or lead to misleading structure-activity relationships (SAR), ultimately resulting in irreproducible findings and wasted resources.[1]

This guide provides a comprehensive framework for validating the purity of 3-((3,5-Dimethoxybenzyl)oxy)azetidine , a heterocyclic compound representative of scaffolds gaining attention in medicinal chemistry.[4] We will move beyond a simple percentage value on a supplier's certificate of analysis and establish a robust, multi-technique validation system. This approach ensures that the compound you introduce to a biological system is precisely what you believe it to be, both in identity and in purity.

Our philosophy is grounded in the principle of orthogonality : employing multiple, distinct analytical techniques to build a comprehensive and self-validating purity profile. We will detail the roles of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) as a synergistic triad for unambiguous purity assessment.

Chapter 1: The Analytical Workflow: A Three-Pillar Approach to Purity Validation

A single analytical technique is insufficient to declare a compound "assay-ready." Each method possesses unique strengths and inherent blind spots. By combining chromatography and spectroscopy, we create a system of checks and balances that provides a holistic view of the sample's composition.

  • Quantitative Assessment (HPLC): Determines the purity of the main component as a percentage of the total detectable mixture.

  • Structural Confirmation (¹H NMR): Confirms the identity of the primary compound and provides structural information on major impurities.

  • Trace Impurity Detection (LC-MS): Identifies and provides mass information for low-level impurities that may not be visible by other methods.

The following diagram illustrates this integrated validation workflow.

Purity_Validation_Workflow cluster_0 Phase 1: Initial Assessment & Quantification cluster_1 Phase 2: Structural & High-Sensitivity Analysis cluster_2 Phase 3: Data Integration & Decision Sample Test Article Received 3-((3,5-Dimethoxybenzyl)oxy)azetidine HPLC HPLC-UV Analysis (Primary Purity Check) Sample->HPLC Inject Sample NMR ¹H NMR Spectroscopy (Identity Confirmation) HPLC->NMR Confirm Structure of Main Peak LCMS LC-MS Analysis (Impurity Profiling) HPLC->LCMS Characterize Minor Peaks Integration Integrate Data (HPLC, NMR, LC-MS) HPLC->Integration Purity Value (%) NMR->Integration LCMS->Integration Decision Decision Point: Accept or Reject Batch Integration->Decision

Caption: Integrated workflow for comprehensive purity validation.

Chapter 2: HPLC: The Workhorse for Quantitative Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis, providing a robust method to quantify the target compound relative to its impurities.[5][6] The fundamental principle involves separating components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

Causality Behind Experimental Choices:

The target molecule, 3-((3,5-dimethoxybenzyl)oxy)azetidine, possesses polar characteristics due to the ether and azetidine functionalities. Highly polar compounds can be challenging to retain on standard reversed-phase columns (like C18), often eluting near the solvent front and co-eluting with other polar impurities.[7][8][9] Therefore, careful method development is crucial. We select a column with a polar-embedded or polar-endcapped stationary phase to improve retention and peak shape for such molecules.[10]

Experimental Protocol: HPLC-UV Method
  • Instrumentation: HPLC system with UV detector (e.g., Agilent 1260 Infinity II or equivalent).

  • Column: Polar-endcapped C18 column (e.g., Waters CORTECS T3, 2.7 µm, 4.6 x 100 mm). These columns are designed to enhance polar analyte retention and are stable in highly aqueous mobile phases.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 270 nm (monitoring at multiple wavelengths helps ensure no impurities are missed).

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock solution.

Data Presentation: Comparison of Two Hypothetical Batches

The primary output is a chromatogram where the area of each peak is proportional to the concentration of that component. Purity is calculated as the area of the main peak divided by the total area of all peaks.

ParameterBatch ABatch BAcceptance Criteria
Retention Time (Main Peak) 8.52 min8.51 minConsistent with Reference
Purity by Area % (220 nm) 99.6% 96.5% ≥ 98.0%
Impurity 1 (RT 6.2 min) 0.15%1.8%≤ 0.5%
Impurity 2 (RT 9.1 min) 0.08%0.9%≤ 0.5%
Other Impurities 0.17%0.8%≤ 0.5%

Analysis: Batch A meets the acceptance criteria with a purity of 99.6%. Batch B, however, fails at 96.5% purity, with a significant impurity at 6.2 minutes. This batch should be rejected for use in sensitive biological assays.

Chapter 3: ¹H NMR: Confirming Identity and Characterizing Impurities

While HPLC provides quantitative data, it reveals little about the identity of the peaks. ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is an indispensable tool for confirming the molecular structure of the main component.[11][12][13] It provides information on the chemical environment, connectivity, and relative number of hydrogen atoms in a molecule.[11]

Causality Behind Experimental Choices:

¹H NMR serves as a definitive identity test. The observed chemical shifts, integration values (proton count), and coupling patterns should perfectly match the expected structure of 3-((3,5-dimethoxybenzyl)oxy)azetidine.[14] Any significant signals that cannot be assigned to the target molecule, the solvent, or a known standard (like TMS) likely belong to an impurity.[13][14] For instance, residual starting materials from a potential synthesis, such as 3,5-dimethoxybenzyl alcohol or 3-hydroxyazetidine, would produce characteristic signals that are easily identifiable.

Experimental Protocol: ¹H NMR Analysis
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Number of Scans: 16-32 (to achieve good signal-to-noise).

    • Relaxation Delay (d1): 5 seconds (to ensure accurate integration).

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all signals.

Data Interpretation: Comparing Spectra
  • Batch A (High Purity): The spectrum shows clean, well-defined peaks corresponding to all protons in the target molecule. Integration values are consistent with the number of protons in each environment (e.g., 6H for the two methoxy groups, 2H for the benzyl CH₂, etc.). No unassignable peaks are observed above the 0.5% integration level relative to the main compound.

  • Batch B (Low Purity): In addition to the signals for the target compound, the spectrum displays extra peaks. For example, a singlet around δ 4.6 ppm might indicate the presence of residual 3,5-dimethoxybenzyl alcohol, and a broad singlet around δ 3.8 ppm could correspond to unreacted 3-hydroxyazetidine. These observations would corroborate the impurity findings from the HPLC analysis.

Chapter 4: LC-MS: High-Sensitivity Profiling of Trace Impurities

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the highly sensitive and specific detection capability of mass spectrometry.[][16][17] This makes it the ideal technique for detecting and identifying trace-level impurities that might be missed by HPLC-UV, especially if the impurity has a poor UV chromophore.[18][19]

Causality Behind Experimental Choices:

The goal of LC-MS is not necessarily to re-quantify purity but to profile the sample for any and all detectable components.[16] By obtaining the mass-to-charge ratio (m/z) of the main peak, we can confirm its molecular weight. More importantly, we can obtain the molecular weights of co-eluting or minor impurities, providing crucial clues to their identity.[][17] This is essential for meeting regulatory expectations, which often require the identification of any impurity above a certain threshold (e.g., 0.1%).[5]

Logic_Diagram center_node Complete Purity Profile HPLC HPLC-UV (Quantitative Purity) center_node->HPLC Corroborates Peaks NMR ¹H NMR (Structural Identity) center_node->NMR Assigns Impurity Structures LCMS LC-MS (Impurity ID & Sensitivity) center_node->LCMS Links Mass to Peaks HPLC->center_node Provides Area % NMR->center_node Confirms Structure LCMS->center_node Detects Trace Impurities Confirms Mass

Caption: Orthogonal techniques build a complete purity profile.

Experimental Protocol: LC-MS Analysis
  • Instrumentation: LC-MS system (e.g., Waters ACQUITY UPLC with a single quadrupole or Q-TOF mass spectrometer).

  • LC Method: The same HPLC method described in Chapter 2 can be used, ensuring compatibility with mass spectrometry (formic acid is a volatile buffer suitable for MS).

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). The azetidine nitrogen is basic and will readily accept a proton.

    • Mass Range: Scan from m/z 100 to 1000.

    • Data Acquisition: Full scan mode to detect all ions.

  • Data Analysis:

    • Extract the ion chromatogram for the expected mass of the protonated molecule [M+H]⁺ (C₁₂H₁₇NO₂ + H⁺ = 224.13).

    • Examine the mass spectra of the main peak and all minor peaks detected in the total ion chromatogram (TIC).

Data Presentation: Comparative Impurity Profile
FeatureBatch ABatch B
Main Peak [M+H]⁺ m/z 224.1m/z 224.1
Impurity @ 6.2 min [M+H]⁺ Not Detectedm/z 168.1
Impurity @ 9.1 min [M+H]⁺ Not Detectedm/z 240.1

Analysis: The LC-MS data confirms the molecular weight of the target compound in both batches. However, for Batch B, it provides the molecular weights of the impurities. The impurity at 6.2 min (m/z 168.1) corresponds to the molecular weight of 3,5-dimethoxybenzyl alcohol, a likely starting material. This provides a definitive identification for the impurity peak observed in the HPLC analysis and corroborates the ¹H NMR data. This level of characterization is critical for understanding potential off-target effects in a biological assay.

Conclusion: An Integrated and Defensible Approach

Validating the purity of a research compound like 3-((3,5-dimethoxybenzyl)oxy)azetidine is not a single measurement but a systematic investigation. By integrating the quantitative power of HPLC , the structural certainty of ¹H NMR , and the sensitive profiling of LC-MS , researchers can build a defensible and comprehensive purity profile. This orthogonal approach ensures that the compound is suitable for its intended use, mitigates the risk of generating artifactual data, and upholds the principles of scientific rigor and reproducibility. Adopting this workflow empowers researchers to proceed with their biological assays with the highest degree of confidence in their chemical tools.

References

  • 1H NMR - Organic Chemistry Key Term. (2025, August 15). Fiveable. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. (2025, December 2). Resolian. [Link]

  • Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. ResearchGate. [Link]

  • Structural elucidation by NMR(1HNMR). Slideshare. [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. (2001). CHIMIA. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Bath. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Scitechnol. [Link]

  • Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. ACS Publications. [Link]

  • Impurity Identification Service with LC-MS/MS, NMR & GC-MS: Which Method Do You Need? (2025, June 6). ResolveMass Laboratories Inc. [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]

  • Identity and Purity - Small Molecules. Pacific BioLabs. [Link]

  • 6.6 ¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. [Link]

  • Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]

  • Small Molecule Identification and Purity Testing. (2023, October 30). Medistri SA. [Link]

  • Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. (2023, February 26). Contract Laboratory. [Link]

  • The Importance of Standalone Testing for Small Molecules. Avomeen. [Link]

  • Azetidine Synthesis. ScienceDirect. [Link]

  • Why High-Purity Biology Reagents Matter for Research Accuracy. Apollo Scientific. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011, October 25). HETEROCYCLES. [Link]

  • Validation guidelines for drug-target prediction methods. (2024, November 21). Taylor & Francis Online. [Link]

  • Reporting biological assay screening results for maximum impact. PMC. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022, June 30). Journal of Medicinal and Chemical Sciences. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2). Advanced Journal of Chemistry, Section A. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing. [Link]

  • How Analytical Standards Support Method Validation & Calibration. (2025, December 14). Pure Synth. [Link]

  • Principles of early drug discovery. PMC. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PMC. [Link]

  • Method Validation Guidelines. BioPharm International. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. [Link]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link]

Sources

Validation

Analytical Differentiation of 3-((3,5-Dimethoxybenzyl)oxy)azetidine: An ATR-FTIR Comparative Guide

Azetidine rings are increasingly critical in pharmaceutical development due to their proven ability to enhance the pharmacokinetic properties and reduce the toxicity of active pharmaceutical ingredients[1]. However, the...

Author: BenchChem Technical Support Team. Date: March 2026

Azetidine rings are increasingly critical in pharmaceutical development due to their proven ability to enhance the pharmacokinetic properties and reduce the toxicity of active pharmaceutical ingredients[1]. However, the structural validation of complex azetidine derivatives, such as 3-((3,5-Dimethoxybenzyl)oxy)azetidine , requires precise analytical methodologies.

This guide provides an in-depth comparative analysis of the infrared (IR) spectroscopy profile of 3-((3,5-Dimethoxybenzyl)oxy)azetidine against its synthetic precursors. By utilizing Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, researchers can establish a self-validating framework to confirm structural integrity, monitor reaction progress, and ensure product purity.

Molecular Architecture & Vibrational Causality

The diagnostic power of IR spectroscopy lies in the causal relationship between molecular structure and vibrational energy absorption. The target molecule, 3-((3,5-Dimethoxybenzyl)oxy)azetidine, contains three distinct structural motifs that dictate its unique IR fingerprint:

  • Azetidine Ring (Secondary Amine): The four-membered nitrogen heterocycle exhibits a highly specific N-H stretching vibration. Because it is a saturated secondary amine, it presents a single, sharp peak in the 3320–3280 cm⁻¹ region, clearly distinguishable from the doublet seen in primary amines[2].

  • 3,5-Dimethoxybenzyl Group: The aromatic ring produces characteristic C=C skeletal stretching vibrations around 1590–1610 cm⁻¹. Crucially, the methoxy (-OCH₃) substituents provide a highly diagnostic symmetric C-H stretching peak at approximately 2830 cm⁻¹, which is well-separated from typical aliphatic C-H stretches and serves as a definitive marker for the methoxy group[2].

  • Ether Linkage (-O-): The asymmetric C-O-C stretch of the aliphatic-aromatic ether linkage manifests as a strong, broad band in the 1150–1050 cm⁻¹ region, confirming the successful coupling of the azetidine and benzyl moieties[3].

Comparative Spectral Analysis

To objectively evaluate the purity and structural identity of 3-((3,5-Dimethoxybenzyl)oxy)azetidine, we must compare its IR profile against its primary synthetic precursors: 3-Hydroxyazetidine and 3,5-Dimethoxybenzyl bromide . This comparative approach highlights the disappearance of precursor functional groups and the emergence of target linkages.

Quantitative Comparison of Characteristic IR Peaks
Functional Group / Vibration Mode3-((3,5-Dimethoxybenzyl)oxy)azetidine (Target)3-Hydroxyazetidine (Precursor A)3,5-Dimethoxybenzyl bromide (Precursor B)Diagnostic Significance
O-H Stretch (Hydroxyl)Absent ~3300–3500 cm⁻¹ (Broad, strong)AbsentAbsence in the target confirms complete etherification.
N-H Stretch (Secondary Amine)~3320–3280 cm⁻¹ (Sharp, medium)~3320–3280 cm⁻¹ (Often obscured by O-H)AbsentConfirms the retention of the intact azetidine ring[2].
C-H Stretch (Methoxy -OCH₃)~2830 cm⁻¹ (Sharp, medium)Absent~2830 cm⁻¹ (Sharp, medium)Validates the presence of the 3,5-dimethoxybenzyl moiety[2].
C=C Stretch (Aromatic)~1590–1610 cm⁻¹ (Multiple, sharp)Absent~1590–1610 cm⁻¹ (Multiple, sharp)Differentiates the target from the purely aliphatic azetidine precursor.
C-O-C Stretch (Ether Linkage)~1150–1050 cm⁻¹ (Strong, broad)AbsentAbsentCritical Marker: Confirms the formation of the new ether bond[3].
C-Br Stretch (Alkyl Halide)Absent Absent~650–500 cm⁻¹ (Strong)Absence confirms the complete consumption of the benzyl bromide precursor.

Self-Validating ATR-FTIR Experimental Protocol

Attenuated Total Reflectance (ATR) is the preferred sampling methodology over traditional KBr pellet transmission. ATR eliminates the need for hygroscopic KBr, preventing moisture absorption that could artificially inflate the 3300 cm⁻¹ region and obscure the critical N-H stretch[4]. The technique relies on an evanescent wave penetrating the sample, making consistent sample-to-crystal contact the most critical variable[5].

Step-by-Step Methodology
  • System Initialization & Crystal Cleaning

    • Action: Clean the diamond ATR crystal with MS-grade isopropanol using a lint-free wipe. Allow the solvent to evaporate completely.

    • Causality: Isopropanol effectively dissolves organic residues. Complete evaporation is mandatory; residual solvent will produce false C-H and O-H peaks that compromise the spectral baseline.

  • Background Scan (Self-Validation Step)

    • Action: Acquire a background spectrum of the clean, empty crystal (32 scans, 4 cm⁻¹ resolution).

    • Causality: The system self-validates by ensuring the energy throughput is optimal and no anomalous peaks exist above the noise floor. This background is mathematically subtracted from the sample spectrum to isolate the analyte's true absorbance.

  • Sample Application & Pressure Standardization

    • Action: Deposit 2–5 mg of the solid 3-((3,5-Dimethoxybenzyl)oxy)azetidine onto the center of the crystal. Lower the pressure anvil until the force gauge indicates optimal, standardized contact (typically ~50–80 cN).

    • Causality: The evanescent wave only penetrates 0.5–2 µm into the sample[5]. Insufficient pressure leads to weak spectral intensity and poor Signal-to-Noise Ratio (SNR), while excessive pressure can damage the crystal or induce mechanochemical polymorphic shifts.

  • Spectral Acquisition & Atmospheric Compensation

    • Action: Acquire 32 to 64 co-added scans across the 4000–400 cm⁻¹ range. Apply atmospheric suppression algorithms post-acquisition.

    • Causality: Co-adding scans increases the SNR by the square root of the number of scans. Atmospheric compensation removes transient H₂O vapor and CO₂ absorptions that naturally fluctuate in the ambient lab environment, preventing interference in the critical high-wavenumber regions.

Diagnostic Workflow Visualization

The following diagram illustrates the logical progression and self-validating nature of the ATR-FTIR analytical workflow.

ATR_FTIR_Workflow N1 1. Crystal Cleaning & Drying N2 2. Background Scan Validation N1->N2 Removes contaminants N3 3. Sample Application & Pressure N2->N3 Establishes baseline N4 4. Evanescent Wave Interaction N3->N4 Ensures uniform contact N5 5. Spectral Acquisition (32 Scans) N4->N5 Generates IR absorption N6 6. Peak Assignment & Comparison N5->N6 Yields high SNR data

ATR-FTIR Self-Validating Diagnostic Workflow for Structural Confirmation.

References

  • Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." Wiley Analytical Science. 3

  • "Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release." MDPI.5

  • "Everything You Need to Know About ATR-FTIR Spectroscopy." Specac Ltd. 4

  • "Organic Nitrogen Compounds III: Secondary and Tertiary Amines." Spectroscopy Online. 2

  • "Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity." Advanced Journal of Chemistry. 1

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 3-((3,5-Dimethoxybenzyl)oxy)azetidine

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-((3,5-Dimethoxybenzyl)oxy)azetidine. As a preferred partner in your research, we are committed to providing essential...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-((3,5-Dimethoxybenzyl)oxy)azetidine. As a preferred partner in your research, we are committed to providing essential safety and operational intelligence that extends beyond the product itself. The following procedures are designed for researchers, scientists, and drug development professionals to ensure laboratory safety, environmental protection, and regulatory compliance.

Core Principle: A Proactive Hazard Assessment

The rationale for this classification is rooted in the following chemical principles:

  • The Azetidine Ring: This four-membered nitrogen heterocycle possesses significant ring strain (approximately 25.2 kcal/mol), making it susceptible to nucleophilic ring-opening reactions, particularly under acidic or heated conditions.[1] Although the nitrogen's basicity is similar to that of a typical secondary amine, the ring's reactivity warrants careful handling.[1][2] Forced degradation studies on related azetidine-containing compounds have demonstrated that the ring can be activated, leading to decomposition.[3][4]

  • The Benzyl Ether Moiety: While ethers are generally recognized for their potential to form explosive peroxides, this risk is lower for benzyl ethers. However, they are still organic solvents that should be handled with care. More significantly, structurally related compounds containing aromatic rings are often classified as toxic to aquatic life with long-lasting effects.[5][6] Therefore, release into the environment must be strictly avoided.[6][7]

This foundational understanding informs every subsequent step of the disposal process, ensuring that potential risks are preemptively mitigated.

Hazard & Safety Summary

For quick reference, the potential hazards associated with 3-((3,5-Dimethoxybenzyl)oxy)azetidine, inferred from its structural components, are summarized below.

FeatureAssociated HazardRationale & Precaution
Azetidine Ring Chemical Reactivity, Corrosivity (as a base)The strained ring is prone to decomposition.[3][4] Handle as a reactive substance. Avoid mixing with strong acids or oxidizing agents.[5] The amine functionality makes it basic.[2]
Benzyl Ether Environmental ToxicityAromatic ethers can be hazardous to aquatic ecosystems.[5][6] Prevent any release into drains or waterways.
Physical Form Potential for Inhalation/ContactLikely a solid or high-boiling liquid.[8] Exposure should be minimized through proper engineering controls and PPE.
Decomposition Release of Irritating VaporsThermal decomposition of similar structures can release irritating gases like carbon oxides and nitrogen oxides.[6][9]

Mandatory Personal Protective Equipment (PPE)

Before beginning any waste handling procedures, ensure the following PPE is worn. This is a non-negotiable standard for minimizing exposure.

  • Eye Protection: Chemical splash goggles or safety glasses with side shields are required.[5][10]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[10]

  • Body Protection: A standard laboratory coat must be worn to protect against skin exposure.[10]

  • Engineering Controls: All handling of waste, including collection and container sealing, should be performed within a certified chemical fume hood to minimize inhalation exposure.[5][10]

Step-by-Step Disposal Protocol

The proper disposal of 3-((3,5-Dimethoxybenzyl)oxy)azetidine is a systematic process. The following workflow ensures that the waste is handled, stored, and disposed of in a manner that is safe and compliant with regulations.

Step 1: Waste Classification and Segregation

Unused or waste 3-((3,5-Dimethoxybenzyl)oxy)azetidine, along with any materials contaminated with it (e.g., pipette tips, weighing paper, gloves, absorbent pads), must be classified as hazardous chemical waste .[11][12]

Crucially, do not mix this waste stream with other chemicals. [10] Incompatible materials can lead to dangerous reactions.[11][13] Collect this waste in a dedicated container.

Step 2: Containerization and Labeling
  • Select an Appropriate Container: Use a container made of chemically resistant material (e.g., borosilicate glass or high-density polyethylene) with a secure, leak-proof screw cap.[5][11]

  • Label the Container Clearly: The container must be labeled before any waste is added. The label must include:

    • The words "HAZARDOUS WASTE "[10]

    • The full chemical name: "3-((3,5-Dimethoxybenzyl)oxy)azetidine "

    • The date waste accumulation began.[11]

    • Any associated hazard warnings (e.g., "Irritant," "Environmental Hazard").

Step 3: Temporary On-Site Storage

Store the sealed and labeled waste container in a designated satellite accumulation area.[13] This area must be:

  • Cool, dry, and well-ventilated.[5][14]

  • Away from heat sources, direct sunlight, and incompatible materials.[11][15]

  • Clearly marked as a hazardous waste storage point.[5]

  • Preferably within a secondary containment tray to catch any potential leaks.[15]

Step 4: Final Disposal Arrangement

The final disposal of this chemical must be handled by professionals.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[5][13]

  • If operating independently, you must contract with a licensed chemical waste disposal company. [7][12]

  • Never attempt to dispose of this chemical down the drain or in the regular trash.[6][7][11]

Step 5: Decontamination of Empty Containers

Empty containers that held 3-((3,5-Dimethoxybenzyl)oxy)azetidine must also be treated as hazardous waste until properly decontaminated.

  • Triple-Rinse Procedure: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[13]

  • Collect Rinsate: Crucially, all rinsate must be collected and disposed of as hazardous waste in your designated liquid waste container.[10][13]

  • Final Container Disposal: Once decontaminated, the container can typically be disposed of as non-hazardous waste (e.g., clean lab glass). Always follow your institution's specific guidelines.[10]

Emergency Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[5]

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.[5]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to dike and contain the spill.[5][14] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully collect the absorbent material and the spilled substance using spark-proof tools and place it into a designated hazardous waste container.[7] Seal and label the container as described in Step 2.

  • Decontaminate the Area: Clean the spill surface thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-((3,5-Dimethoxybenzyl)oxy)azetidine.

G cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_final Final Disposition cluster_spill Spill Response A Generate Waste (Pure compound or contaminated materials) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste: Dedicated Container B->C D Label Container: 'Hazardous Waste' & Full Chemical Name C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS or Licensed Disposal Vendor E->F G Arrange for Pickup and Professional Disposal F->G H Decontaminate Empty Containers (Triple-Rinse) G->H I Collect Rinsate as Hazardous Waste H->I S1 Spill Occurs S2 Contain with Inert Absorbent S1->S2 S3 Collect & Containerize as Hazardous Waste S2->S3 S3->C

Caption: Disposal workflow for 3-((3,5-Dimethoxybenzyl)oxy)azetidine.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. 11

  • Navigating the Disposal of 3-(3-Biphenylyl)azetidine: A Step-by-Step Guide for Laboratory Professionals. Benchchem. 5

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. 16

  • How to Safely Dispose of Laboratory Waste? Stericycle UK. (October 24, 2024). 12

  • BENZYL ETHYL ETHER - Safety Data Sheet. ChemicalBook. (January 03, 2026). 7

  • Essential Guide to the Safe Disposal of 3-(Phenoxymethyl)azetidine. Benchchem. 10

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. 13

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto Department of Chemistry. 15

  • Azetidine - Safety Data Sheet. Apollo Scientific. 14

  • Dibenzyl ether - SAFETY DATA SHEET. Fisher Scientific. (January 25, 2024). 6

  • Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG. 17

  • Azetidine - SAFETY DATA SHEET. Fisher Scientific. (March 23, 2012). 9

  • 3-[(3,5-dimethoxyphenyl)methyl]azetidine hydrochloride. Sigma-Aldrich. 8

  • Azetidine. Wikipedia. 2

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Bott, T. M., & West, F. G. (2012). HETEROCYCLES, 84(1), 223. 1

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. 3

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. 4

Sources

© Copyright 2026 BenchChem. All Rights Reserved.